Enduracididine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
21209-39-2 |
|---|---|
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-4(5(11)12)1-3-2-9-6(8)10-3/h3-4H,1-2,7H2,(H,11,12)(H3,8,9,10)/t3-,4+/m1/s1 |
Clé InChI |
VFXRPXBQCNHQRQ-DMTCNVIQSA-N |
SMILES isomérique |
C1[C@H](NC(=N1)N)C[C@@H](C(=O)O)N |
SMILES canonique |
C1C(NC(=N1)N)CC(C(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
The Architectural Blueprint of Enduracididine: A Technical Guide for Scientific Pioneers
For Immediate Release
This technical guide provides a comprehensive overview of the structure, synthesis, and biological significance of Enduracididine, a non-proteinogenic amino acid crucial to the activity of several potent antibiotics, including the recently discovered teixobactin (B611279). Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular architecture, analytical data, and synthetic methodologies, offering a foundational resource for the exploration and exploitation of this unique biochemical entity.
The Core Structure: A Cyclic Guanidinium (B1211019) Moiety
This compound is a cyclic analogue of arginine, characterized by a unique five-membered tetrahydropyrimidin-2-iminium ring. This distinguishing feature imparts significant structural rigidity and a permanent positive charge, which are critical for its biological function. The core structure of L-Enduracididine is presented below. Several stereoisomers exist, with L-allo-Enduracididine being a key component of the antibiotic teixobactin.[1]
Quantitative Analytical Data
Precise analytical data is paramount for the identification and characterization of this compound and its derivatives in synthetic and natural product samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the ¹H and ¹³C NMR data for a protected L-allo-Enduracididine derivative, specifically (2S,4R)-1-Boc-4-((tert-butyldiphenylsilyl)oxymethyl)-N,N'-bis(Cbz)this compound. This data is critical for monitoring the progress of chemical synthesis and for the structural verification of intermediates.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 11.65 (s, 1H) | 163.6 |
| 8.71–8.68 (br s, 1H) | 157.3 |
| 7.57–7.50 (m, 4H) | 156.1 |
| 7.40–7.16 (m, 16H) | 153.5 |
| 5.10 (s, 2H) | 136.7 |
| 5.04 (s, 2H) | 135.6 |
| 4.82 (d, J = 8.8 Hz, 1H) | 135.5 |
| 4.55 (s, 1H) | 134.6 |
| 3.86–3.75 (m, 1H) | 132.9 |
| 3.75–3.59 (m, 3H) | 132.7 |
| 3.51 (dd, J = 10.3, 3.7 Hz, 1H) | 129.9 |
| 3.23–3.08 (m, 1H) | 129.8 |
| 1.65–1.53 (m, 1H) | 128.6 |
| 1.37 (s, 9H) | 128.5 |
| 1.35–1.25 (m, 1H) | 128.4 |
| 0.98 (s, 9H) | 128.3 |
| 128.1 | |
| 127.8 | |
| 80.1 | |
| 68.0 | |
| 67.0 | |
| 66.3 | |
| 48.6 | |
| 46.3 | |
| 38.1 | |
| 28.3 | |
| 26.8 | |
| 19.2 |
Data extracted from a scalable synthesis of a protected L-allo-enduracididine derivative.
Mass Spectrometry (MS)
Detailed mass spectrometry fragmentation data for unprotected this compound is not extensively reported in the available literature. However, based on the structure and general fragmentation patterns of cyclic guanidinium compounds and amino acids, the following fragmentation pathways can be anticipated in ESI-MS/MS:
-
Loss of H₂O: Dehydration from the carboxylic acid and other parts of the molecule.
-
Loss of NH₃: From the α-amino group or the guanidinium group.
-
Loss of CO₂: Decarboxylation is a common fragmentation for amino acids.
-
Ring Opening: Cleavage of the tetrahydropyrimidin-2-iminium ring, followed by subsequent fragmentation.
For larger molecules containing this compound, such as teixobactin, mass spectrometry is used to confirm the overall mass and the sequence of the peptide.[2][3]
Biological Significance and Mechanism of Action
This compound is a key component of several antibiotics that are active against Gram-positive bacteria.[1] Its primary mechanism of action, as part of antibiotics like teixobactin, is the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway.[4] By sequestering Lipid II, teixobactin prevents its incorporation into the growing peptidoglycan chain, ultimately leading to cell lysis and bacterial death.
Biosynthesis of this compound
The biosynthesis of L-enduracididine proceeds from the common amino acid L-arginine through a series of enzymatic transformations. The key enzymes involved are MppP, MppR, and MppQ.
Experimental Protocols: Synthesis of Protected L-allo-Enduracididine
The chemical synthesis of this compound is a complex, multi-step process. Below is a summarized workflow for the synthesis of a protected form of L-allo-Enduracididine suitable for peptide synthesis.
Synthesis of Boc-L-allo-End(Cbz)₂-OH
A scalable synthesis of Boc-L-allo-End(Cbz)₂-OH, a key building block for teixobactin, has been reported starting from commercially available (S)-glycidol.
A detailed experimental protocol for a key step, the guanidinylation and cyclization, is as follows:
Synthesis of Guanidine Derivative:
-
To a stirred solution of the azido (B1232118) alcohol intermediate in THF/H₂O at 0 °C, add triphenylphosphine.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add N,N'-di-Cbz-1H-pyrazole-1-carboxamidine (Goodman's reagent) and stir for an additional 6 hours.
-
Extract the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Intramolecular Cyclization:
-
Dissolve the guanidine derivative in an appropriate solvent and cool to -78 °C.
-
Add triflic anhydride (B1165640) and N,N-diisopropylethylamine to facilitate the formation of the triflate and subsequent intramolecular cyclization.
-
Quench the reaction and purify the product to obtain the protected this compound skeleton.
Synthesis of Fmoc-L-allo-Enduracididine for Solid-Phase Peptide Synthesis (SPPS)
For incorporation into peptides using SPPS, an Fmoc-protected version of L-allo-Enduracididine is required. This is typically achieved by protecting group exchange from a Boc-protected intermediate.
Protocol Outline:
-
Start with a suitably protected L-allo-Enduracididine derivative with a free amino group on the cyclic guanidine and a protected α-amino group (e.g., Boc).
-
Protect the guanidinium nitrogens, for example, with Cbz groups.
-
Selectively deprotect the α-amino group (e.g., remove the Boc group with TFA).
-
React the free α-amino group with Fmoc-OSu or an equivalent Fmoc-donating reagent to install the Fmoc protecting group.
-
Purify the final Fmoc-protected L-allo-Enduracididine building block.
Conclusion
This compound represents a fascinating and vital component in the development of new antibiotics. Its unique structure and crucial role in the potent activity of molecules like teixobactin make it a prime target for further research. This guide provides a foundational understanding of its chemical nature, biological function, and synthetic accessibility, empowering researchers to push the boundaries of antibiotic discovery and development. The provided data and protocols serve as a starting point for the rational design of novel this compound-containing therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hub.hku.hk [hub.hku.hk]
- 4. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enduracididine: A Comprehensive Technical Guide on its Discovery, Origin, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracididine is a rare, non-proteinogenic α-amino acid characterized by a unique five-membered cyclic guanidine (B92328) moiety.[1][2][3][4] This unusual structural feature has garnered significant interest within the scientific community, particularly in the context of antibiotic drug discovery. This compound is a key component of several potent peptide antibiotics, including the enduracidins, mannopeptimycins, and the recently discovered teixobactin (B611279).[1][3][4][5] The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health, making the exploration of novel antibacterial agents and their unique building blocks, such as this compound, a critical area of research.[1][3][4][5] This technical guide provides an in-depth overview of the discovery, natural origin, biosynthesis, and chemical synthesis of this compound, offering valuable insights for researchers engaged in natural product chemistry, medicinal chemistry, and antibiotic development.
Discovery and Natural Occurrence
L-Enduracididine was first identified as a constituent of the depsipeptide antibiotics, enduracidin A and B. These antibiotics were isolated from the bacterium Streptomyces fungicidicus B 5477, which was originally found in a soil sample from Nishinomiya, Japan.[1][3][6] Beyond its presence in microbial secondary metabolites, free L-enduracididine has also been isolated from the seeds of the legume Lonchocarpus sericeus.[1][3][4][6] In this plant, it was found to inhibit the germination of lettuce seedlings.[1][3][4][6]
The discovery of new this compound-containing natural products has continued, highlighting its importance in bioactive peptide structures. The mannopeptimycins, a class of glycopeptide antibiotics produced by Streptomyces hygroscopicus, incorporate β-hydroxythis compound derivatives.[1][3][4] More recently, the groundbreaking discovery of teixobactin from the previously uncultured β-proteobacterium Eleftheria terrae has renewed interest in this compound.[1][3][5] Teixobactin exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with no detectable resistance development.[1][3]
Table 1: Natural Products Containing this compound and its Derivatives
| Natural Product | Producing Organism | This compound Derivative |
| Enduracidin A & B | Streptomyces fungicidicus | L-Enduracididine, D-allo-Enduracididine |
| Minosaminomycin | Streptomyces sp. MA514-A1 | L-Enduracididine |
| Mannopeptimycins | Streptomyces hygroscopicus | L-β-hydroxythis compound, D-β-hydroxythis compound |
| Teixobactin | Eleftheria terrae | L-allo-Enduracididine |
| Enduracyclinones | Nonomuraea sp. | N-methyl-Enduracididine |
| Free this compound | Lonchocarpus sericeus | L-Enduracididine |
Biosynthesis of this compound
The biosynthesis of this compound has been elucidated through radio-labelling studies and gene cluster analysis. The precursor for this compound is the common amino acid L-arginine.[1][7]
In the biosynthesis of mannopeptimycin, a trio of enzymes, MppP, MppR, and MppQ, are responsible for the conversion of L-arginine to L-enduracididine.[1][6][8]
-
Hydroxylation: The process is initiated by MppP, a PLP-dependent hydroxylase, which catalyzes the conversion of L-arginine and molecular oxygen into 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1][6]
-
Dehydration and Cyclization: Subsequently, the enzyme MppR, a pyruvate (B1213749) aldose, facilitates the dehydration and cyclization of the intermediate to form a cyclic guanidine.[1][6]
-
Transamination: The final step is a transamination reaction catalyzed by MppQ, which yields L-enduracididine.[1][6]
A divergent biosynthetic pathway has been identified in the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024, the producer of the neurotoxin guanitoxin. In this organism, the PLP-dependent enzyme GntC catalyzes the cyclodehydration of a stereoselectively γ-hydroxylated L-arginine precursor to form L-enduracididine.[9][10]
Chemical Synthesis of this compound
The complex stereochemistry and cyclic guanidine functionality of this compound present significant challenges for its chemical synthesis. Several synthetic routes have been developed, with the first diastereoselective synthesis of L-enduracididine being reported by Shiba and colleagues in 1975.[1][11] This pioneering work commenced with L-histidine.[11]
A key step in Shiba's synthesis involves the Bamberger cleavage of methyl L-histidinate, followed by catalytic hydrogenation.[11] This sequence affords a mixture of (2S,4R)- and (2S,4S)-2,4,5-triaminopentanoic acid derivatives. Subsequent deprotection and guanidination of these intermediates yield L-enduracididine (natural configuration) and its diastereomer, the enantiomer of natural D-allo-enduracididine.[11]
More recent synthetic efforts have focused on developing more efficient and scalable routes to access this compound and its various stereoisomers, driven by the interest in synthesizing teixobactin and its analogues.[1][12][13] These modern approaches often employ different starting materials and key reactions, such as the stereoselective formation of aziridines or the use of chiral pool starting materials like hydroxyproline (B1673980) and glycidol.[1][12][13]
Physicochemical and Biological Properties
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12N4O2 | PubChem[14] |
| Molecular Weight | 172.19 g/mol | PubChem[14] |
| XLogP3 | -4.5 | PubChem[14] |
| IUPAC Name | (2S)-2-amino-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]propanoic acid | PubChem[14] |
Biological Activity and Role in Antibiotics
This compound itself has shown some biological activity, such as inhibiting lettuce seedling germination.[1][3][4][6] However, its primary significance lies in its role as a structural component of potent antibiotics. The enduracidin complex, for instance, is active against Gram-positive bacteria, including resistant strains, and Mycobacterium species.[1][3][6] The mechanism of action for enduracidin involves the inhibition of cell wall synthesis by preventing the transglycosylation step of peptidoglycan synthesis, a mechanism shared with vancomycin.[1][15]
The L-allo-enduracididine residue in teixobactin is considered crucial for its high potency.[1] Analogue studies have shown that replacing this residue can lead to a significant reduction in antibacterial activity.[1] Teixobactin's mechanism of action involves binding to Lipid II, a precursor of peptidoglycan, thereby inhibiting cell wall biosynthesis.[1] This interaction is thought to be a key reason for the lack of observed resistance to teixobactin.[1]
While the cationic nature of the this compound side chain was initially thought to be essential for the activity of teixobactin, more recent studies have shown that potent analogues can be designed with non-cationic residues at this position, suggesting a more complex structure-activity relationship.[16]
Table 3: Minimum Inhibitory Concentrations (MICs) of Representative this compound-Containing Antibiotics
| Antibiotic | Target Organism | MIC (µg/mL) |
| Minosaminomycin | Mycobacterium smegmatis | 15.6[1][3][6] |
| Teixobactin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25[12] |
| Teixobactin | Vancomycin-resistant Enterococcus sp. (VRE) | 0.5[12] |
| Teixobactin | Mycobacterium tuberculosis | 0.125[12] |
Experimental Methodologies
Isolation and Purification of this compound-Containing Natural Products
The isolation of this compound-containing peptides from microbial sources typically involves multi-step extraction and chromatographic procedures.
General Protocol for Extraction and Purification from Nonomuraea spp. (for Enduracyclinones): [8]
-
Cultivation: Grow the producing strain (e.g., Nonomuraea sp.) in a suitable fermentation medium.
-
Harvesting: Separate the mycelium and the cleared broth by centrifugation.
-
Mycelial Extraction:
-
Resuspend the mycelium in water.
-
Adjust the pH to alkaline (e.g., 9.7 with NaOH).
-
Add an organic solvent (e.g., ethanol) and shake.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Dry the supernatant under vacuum.
-
-
Broth Extraction: Process the cleared broth separately using appropriate extraction methods (details not specified in the provided reference).
-
Purification: The crude extracts are then subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.
Synthesis of L-allo-Enduracididine (Scalable Method)
A scalable synthesis of L-allo-enduracididine has been reported, starting from commercially available (S)-glycidol.[12] The key steps are outlined below.
Synthetic Workflow: [12]
-
Regioselective Ring Opening: (S)-glycidol undergoes regioselective ring opening using a copper catalyst and vinylmagnesium bromide to yield a homoallylic alcohol.
-
Azide (B81097) Introduction: The alcohol is mesylated and then treated with sodium azide to introduce the azide functionality with inversion of configuration.
-
Staudinger Reaction: The azide is reduced under Staudinger conditions (triphenylphosphine in THF/water) in the presence of (Boc)2O to give an N-Boc protected amine.
-
Sharpless Asymmetric Dihydroxylation: The second chiral center is introduced via Sharpless asymmetric dihydroxylation to produce a diol as a separable mixture of diastereomers.
-
Guanidinylation: The diol is converted to an amino alcohol, which is then reacted with a guanidinylating agent (e.g., N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine) to form the protected guanidine derivative.
-
Cyclization and Deprotection: Intramolecular cyclization followed by global deprotection yields the final L-allo-enduracididine product.
Biosynthesis in a Heterologous Host (E. coli)
Recent work has demonstrated the successful recombinant production of β-hydroxythis compound and this compound in Escherichia coli.[17]
Experimental Approach: [17]
-
Strain Engineering: The genes responsible for the biosynthesis of β-hydroxythis compound from Streptomyces (MppP, MppQ, MppR, MppO, and MppJ) are integrated into the chromosome of an E. coli host strain.
-
Cultivation: The engineered E. coli strain is cultured in a suitable medium (e.g., LB broth).
-
Metabolite Extraction and Purification:
-
Add phenol:chloroform:isoamyl alcohol (25:24:1) to the cell culture and vortex.
-
Centrifuge to separate the phases and collect the aqueous layer.
-
Evaporate the solvent to reduce the volume.
-
Freeze-dry the sample and reconstitute it in a suitable solvent for analysis.
-
-
Analysis: The production of this compound derivatives is confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion
This compound stands out as a fascinating and important non-proteinogenic amino acid due to its unique structure and its presence in several high-profile antibiotics. The journey from its initial discovery in Streptomyces to its central role in the potent antibacterial activity of teixobactin underscores the value of exploring natural products for novel chemical scaffolds. While the chemical synthesis of this compound remains a challenge, recent advancements in synthetic chemistry and the successful heterologous expression of its biosynthetic pathway in E. coli are paving the way for a more accessible supply of this valuable molecule. This will undoubtedly facilitate further research into the structure-activity relationships of this compound-containing antibiotics and the development of new therapeutic agents to combat the growing threat of antimicrobial resistance. The continued study of this compound and its biosynthetic machinery holds great promise for both fundamental scientific understanding and the future of infectious disease treatment.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C6H12N4O2 | CID 15284838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Biosynthesis of novel non-proteinogenic amino acids β-hydroxythis compound and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Enduracididine-Containing Natural Products: A Technical Guide for Researchers
An in-depth exploration of the discovery, biosynthesis, and biological evaluation of a unique class of antimicrobial agents.
This technical guide provides a comprehensive overview of natural products incorporating the rare amino acid enduracididine. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and quantitative data associated with these promising antimicrobial compounds.
Introduction to this compound and its Natural Scaffolds
This compound is a non-proteinogenic amino acid characterized by a unique cyclic guanidinium (B1211019) group. Its presence in natural products is relatively rare, yet it is a key structural component of several potent antibiotics with significant activity against Gram-positive bacteria, including multidrug-resistant strains. The primary classes of natural products containing this compound are:
-
Enduracidins: A and B are lipodepsipeptides isolated from Streptomyces fungicidicus.[1]
-
Minosaminomycin: An aminoglycoside antibiotic produced by Streptomyces sp. MA514-A1.[2]
-
Mannopeptimycins: A group of glycopeptide antibiotics (α, β, γ, δ, and ε) from Streptomyces hygroscopicus.[3][4]
-
Teixobactin (B611279): A depsipeptide isolated from the previously unculturable bacterium Eleftheria terrae.[5]
-
Enduracyclinones: Aromatic polyketides discovered from Nonomuraea species.[6]
These compounds exhibit their antimicrobial effects primarily through the inhibition of bacterial cell wall synthesis, a well-validated target for antibiotic development.
Biosynthesis of this compound
The biosynthetic pathway of L-enduracididine has been elucidated and involves a series of enzymatic transformations starting from the common amino acid L-arginine. This pathway is a key target for biosynthetic engineering efforts aimed at producing novel this compound-containing analogs.
Quantitative Biological Activity
The this compound-containing natural products have demonstrated potent activity against a range of Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for these compounds against selected bacterial strains.
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Mycobacterium smegmatis | Clostridium difficile |
| Enduracidin | - | - | - | - | - |
| Minosaminomycin | - | - | - | 1.56 µg/mL[2][7] | - |
| Mannopeptimycin ε | - | 2-4 µg/mL[3] | 4-32 µg/mL[3] | - | - |
| Teixobactin | 0.25 µg/mL[8] | 0.5-1.1 µg/mL[8] | - | - | - |
| Enduracyclinone A | 0.0005-0.03 µg/mL[6] | 0.0005-0.03 µg/mL[6] | 2-4 µg/mL[6] | - | 2 µg/mL[6] |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution. "-" indicates data not available in the searched literature.
Experimental Protocols
This section provides an overview of the general experimental workflows for the discovery, isolation, and characterization of this compound-containing natural products.
Fermentation and Isolation
Enduracidin from Streptomyces fungicidicus
-
Fermentation: Cultivation is typically carried out in a suitable liquid medium containing sources of carbon, nitrogen, and inorganic salts under aerobic conditions.
-
Isolation: Enduracidin is primarily found in the mycelium. The mycelial cake is extracted with acidified aqueous methanol (B129727) or acetone. The extract is then subjected to a series of purification steps including adsorption on activated carbon and ion-exchange chromatography.
Teixobactin from Eleftheria terrae
-
Cultivation (iChip): E. terrae is cultivated in situ using the iChip technology, which allows the growth of previously unculturable microorganisms in their natural soil environment.[5]
-
Fermentation: For larger scale production, homogenized colonies are grown in a seed broth, followed by fermentation in a suitable production medium.[5]
-
Extraction and Purification: The cell pellet is extracted with 50% aqueous acetonitrile. The crude extract is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Structure Elucidation
The structures of these complex natural products are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[6] Tandem MS (MS/MS) experiments provide information about the fragmentation patterns, which aids in sequencing the peptide backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for the complete structural elucidation.
-
1D NMR (¹H and ¹³C): Provides information about the types of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.[10]
-
TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and determining the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure of the molecule.
-
-
For teixobactin, the absolute stereochemistry of the amino acid residues was determined by chemical degradation followed by advanced Marfey's analysis.[8]
Conclusion and Future Perspectives
Natural products containing this compound represent a valuable source of potent antimicrobial agents with novel modes of action. The discovery of teixobactin from a previously unculturable bacterium highlights the vast untapped potential of microbial biodiversity for antibiotic discovery. Further research into the biosynthesis of these compounds will enable the generation of novel analogs with improved pharmacological properties through biosynthetic engineering and semisynthesis. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of natural products.
References
- 1. Enduracidin, a new antibiotic. I. Streptomyces fungicidicus No. B5477, an enduracidin producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside antibiotic that inhibits bacterial protein synthesis | Minosaminomycin | フナコシ [funakoshi.co.jp]
- 3. Mannopeptimycins, New Cyclic Glycopeptide Antibiotics Produced by Streptomyces hygroscopicus LL-AC98: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Establishing the structure-activity relationship of teixobactin [html.rhhz.net]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
An In-depth Technical Guide to the Enduracididine Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthesis of enduracididine, a non-proteinogenic amino acid integral to several potent antibiotics. The content herein details the enzymatic pathway, the genetic architecture of the biosynthetic gene clusters, and the experimental methodologies employed to elucidate this complex process.
Introduction to this compound
This compound is a cyclic guanidinium (B1211019) amino acid that is a key structural component of several non-ribosomally synthesized peptide antibiotics, including enduracidin, mannopeptimycin, and teixobactin.[1][2] The presence of this unique residue is often crucial for the antimicrobial activity of these compounds, which primarily target Gram-positive bacteria by inhibiting cell wall biosynthesis.[1] The biosynthetic pathway of this compound originates from the common amino acid L-arginine and involves a series of enzymatic transformations.[1][2] Understanding this pathway is critical for the potential chemoenzymatic synthesis of novel antibiotic derivatives to combat rising antimicrobial resistance.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are typically found within the larger biosynthetic gene clusters (BGCs) of the antibiotics in which they are incorporated. The most well-characterized of these are the enduracidin (end) and mannopeptimycin (mpp) BGCs from Streptomyces fungicidicus and Streptomyces hygroscopicus, respectively.[3][4][5]
Comparative analysis of these clusters revealed a conserved set of three genes, endPQR and mppPQR, dedicated to the synthesis of the this compound core structure.[1][6] An additional enzyme, MppO, is responsible for the subsequent hydroxylation of this compound to β-hydroxythis compound in the mannopeptimycin pathway.[4][7] The enduracidin BGC is approximately 84 kb and contains 25 open reading frames (ORFs), including the non-ribosomal peptide synthetase (NRPS) machinery required for the assembly of the final antibiotic.[3][8]
The Core Biosynthetic Pathway
The biosynthesis of L-enduracididine from L-arginine is a four-step enzymatic cascade. The pathway is initiated by an oxidase, followed by a cyclase, an aminotransferase, and in some cases, a final hydroxylation step.
Enzymatic Steps and Intermediates
The core pathway proceeds as follows:
-
Oxidation of L-arginine: The pathway begins with the pyridoxal (B1214274) 5'-phosphate (PLP) and O2-dependent enzyme MppP (or its homolog EndP), which catalyzes the conversion of L-arginine to (S)-4-hydroxy-2-ketoarginine.[5][9]
-
Cyclization: The intermediate (S)-4-hydroxy-2-ketoarginine is then cyclized by the enzyme MppR (or EndR) to form 2-ketothis compound.[6][7][10] MppR shares structural homology with acetoacetate (B1235776) decarboxylase.[11]
-
Transamination: The final step in the formation of the this compound core is a transamination reaction catalyzed by the PLP-dependent aminotransferase MppQ (or EndQ), which converts 2-ketothis compound to L-enduracididine.[1][7][11]
-
Hydroxylation (optional): In the biosynthesis of mannopeptimycin, a further modification occurs where L-enduracididine is hydroxylated at the β-carbon by the non-heme iron, α-ketoglutarate-dependent oxygenase MppO to yield β-hydroxythis compound.[4][7][10]
Pathway Diagram
Caption: The enzymatic pathway for the biosynthesis of L-enduracididine and its subsequent hydroxylation.
Quantitative Data
Biochemical characterization of the enzymes in the this compound pathway has provided some initial quantitative data. The following table summarizes the available kinetic parameters for MppQ from Streptomyces hygroscopicus.
| Enzyme | Substrate | KM | kcat | Reference |
| MppQ | 2-oxo-5-guanidinovaleric acid | Low (high affinity) | - | [1] |
| MppQ | L-alanine | > 50 mM (poor substrate) | - | [1] |
Note: Detailed kinetic parameters for MppP and MppR are not yet widely published.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify the Mpp/End enzymes for in vitro characterization.
Methodology:
-
Gene Amplification and Cloning: The genes encoding the enzymes of interest (e.g., mppP, mppQ, mppR, mppO) are amplified from the genomic DNA of the producing organism (e.g., S. hygroscopicus) using PCR with primers containing appropriate restriction sites. The amplified gene is then ligated into an expression vector, such as pET-28a, which often includes an N-terminal His6-tag for purification.
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors). The starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.
In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the purified enzymes.
Methodology for MppQ Aminotransferase Activity:
-
Coupled Spectrophotometric Assay: The activity of MppQ can be monitored continuously using a coupled assay with lactate (B86563) dehydrogenase (LDH).[1] The reaction mixture contains the purified MppQ enzyme, the amino acceptor substrate (e.g., 2-ketothis compound or an analog like 2-oxo-5-guanidinovaleric acid), the amino donor (e.g., L-alanine), NADH, and an excess of LDH in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0).
-
Principle: MppQ catalyzes the transfer of an amino group from L-alanine to the keto-acid substrate, producing pyruvate (B1213749). LDH then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.
-
Data Acquisition: The rate of the reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH. Kinetic parameters (KM and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Methodology for MppO Hydroxylase Activity:
-
HPLC-Based Assay: The activity of MppO can be determined by incubating the purified enzyme with its substrate, L-enduracididine, in the presence of its co-substrates, Fe(II) and α-ketoglutarate.
-
Reaction Conditions: A typical reaction mixture would contain purified MppO, L-enduracididine, ferrous ammonium (B1175870) sulfate, α-ketoglutarate, and a reducing agent such as ascorbate (B8700270) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5). The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Analysis: The reaction is quenched, and the product, β-hydroxythis compound, is separated from the substrate and other reaction components by reverse-phase HPLC. The product can be detected by mass spectrometry (LC-MS) or by derivatization followed by UV or fluorescence detection.[10]
Gene Disruption in Streptomyces
Objective: To confirm the involvement of a specific gene in this compound biosynthesis in vivo.
Methodology:
-
Construction of a Disruption Cassette: A disruption cassette is constructed containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., endP).
-
Transformation and Homologous Recombination: The disruption cassette is introduced into Streptomyces fungicidicus via protoplast transformation or intergeneric conjugation from E. coli. Through homologous recombination, the target gene in the Streptomyces chromosome is replaced by the antibiotic resistance cassette.
-
Selection and Verification: Mutants in which the gene has been successfully disrupted are selected by their resistance to the antibiotic. The correct gene replacement is verified by PCR and Southern blot analysis.
-
Phenotypic Analysis: The mutant strain is cultured under production conditions, and the fermentation broth is analyzed by HPLC and mass spectrometry to confirm the abolition of enduracidin production.[8][9]
Visualizations of Workflows and Relationships
General Experimental Workflow for Pathway Elucidation
Caption: A generalized workflow for the elucidation of the this compound biosynthesis pathway.
Regulatory Influence (Hypothetical Model)
While the specific regulatory network for this compound biosynthesis is not fully elucidated, a hypothetical model based on common antibiotic regulation in Streptomyces can be proposed. This often involves pathway-specific regulators that respond to internal or external signals.
Caption: A hypothetical regulatory model for the this compound biosynthetic gene cluster.
Conclusion
The biosynthesis of this compound is a fascinating example of the metabolic ingenuity of bacteria. A thorough understanding of this pathway, from the genetic level to the detailed kinetics of the enzymes involved, is paramount for future endeavors in antibiotic development. The methodologies outlined in this guide provide a framework for the continued investigation of this and other natural product biosynthetic pathways. Further research into the regulatory mechanisms and the precise kinetic parameters of all pathway enzymes will undoubtedly open new avenues for the production of novel and more effective antimicrobial agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 7. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxythis compound and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 8. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of novel non-proteinogenic amino acids β-hydroxythis compound and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Enduracidin-Containing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracidin and its analogs represent a class of potent lipoglycodepsipeptide antibiotics with significant activity against a range of Gram-positive bacteria, including multi-drug resistant strains. The primary mechanism of action of these antibiotics is the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability. This technical guide provides a comprehensive overview of the molecular basis of enduracidin's activity, detailing its interaction with key precursors in the peptidoglycan synthesis pathway. Furthermore, this document outlines detailed experimental protocols for the evaluation of enduracidin-containing compounds and presents available quantitative data to inform further research and development efforts.
Core Mechanism of Action: Targeting Peptidoglycan Biosynthesis
Enduracidin-containing antibiotics exert their bactericidal effects by targeting and inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The primary molecular target is Lipid II , a vital precursor molecule in the peptidoglycan biosynthesis pathway.[1][2][3]
The bacterial cell wall is a dynamic structure that provides mechanical support and protects the bacterium from osmotic stress. Its synthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps. Enduracidin specifically interferes with the membrane-associated steps of this pathway.
The core mechanism involves a high-affinity binding of enduracidin to Lipid II.[2] This interaction sequesters Lipid II, preventing its utilization by key enzymes responsible for the polymerization of the peptidoglycan chain. Specifically, enduracidin preferentially inhibits the transglycosylation step of peptidoglycan biosynthesis.[1] This step is catalyzed by peptidoglycan glycosyltransferases (also known as transglycosylases), which are essential for elongating the glycan strands of the cell wall. By binding to the Lipid II substrate, enduracidin effectively blocks the active site of the transglycosylase, halting the incorporation of new peptidoglycan subunits into the growing cell wall.
While the primary target is the transglycosylation step, some studies suggest that enduracidin may also interfere with the MurG enzyme, which catalyzes the formation of Lipid II from Lipid I. However, the inhibition of transglycosylation is considered the predominant mechanism due to a higher binding affinity for Lipid II over Lipid I.[1]
The enduracididine residue, a unique cyclic amino acid, is crucial for the potent antibacterial activity of these antibiotics.[4] This residue is involved in the specific recognition and binding to the pyrophosphate moiety of Lipid II.
A related and more extensively studied enduracidin-containing antibiotic, teixobactin, also targets Lipid II and, additionally, Lipid III, a precursor for teichoic acid synthesis. This dual-targeting mechanism contributes to its high potency and low frequency of resistance development. While enduracidin's primary described target is Lipid II, the potential for interaction with other lipid-linked precursors warrants further investigation.
dot
Caption: Inhibition of Peptidoglycan Synthesis by Enduracidin.
Quantitative Data
The potency of enduracidin-containing antibiotics is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). While comprehensive quantitative data for enduracidin itself is not extensively published, the following tables summarize available data for related compounds and provide a template for the type of data crucial for drug development.
Table 1: Minimum Inhibitory Concentration (MIC) of Enduracidin Analogues
| Bacterial Strain | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Enduracidin analogues | Active | [5] |
| Enterococcus faecalis | Various Antibiotics | See Reference | [6][7][8] |
| Streptococcus pneumoniae | Various Antibiotics | See Reference | [9][10] |
Table 2: Inhibitory Activity and Binding Affinity
| Target | Antibiotic | IC50 | Ki | Kd (Binding Affinity) | Reference |
| Transglycosylase | - | - | - | - | [11][12] |
| MurG | - | - | - | - | [13][14] |
| Lipid II | Bovicin HC5 | - | - | Apparent Ka = 3.1 x 10⁶ M⁻¹ | [15][16] |
Note: Specific IC50, Ki, and Kd values for enduracidin are not available in the public domain. The provided references describe the methodologies to obtain this data. The binding affinity of the lantibiotic bovicin HC5 to Lipid II is included as an example of the high-affinity interactions observed in Lipid II-targeting antibiotics.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for characterizing the mechanism of action of enduracidin-containing antibiotics.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antibiotic that prevents the visible in vitro growth of a microorganism.
Materials:
-
Enduracidin-containing antibiotic stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains for testing (e.g., S. aureus, E. faecalis, S. pneumoniae).
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or plate reader.
-
Incubator (35°C ± 2°C).
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the enduracidin compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth (i.e., the well with no turbidity). Alternatively, the optical density can be measured using a plate reader.
dot
Caption: Workflow for MIC Determination.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
Enduracidin-containing antibiotic stock solution.
-
Test microorganism.
-
CAMHB.
-
Sterile test tubes or flasks.
-
Shaking incubator (37°C).
-
Spectrophotometer.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile PBS for dilutions.
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare a series of sterile tubes each containing CAMHB. Add the enduracidin compound at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control tube (no antibiotic).
-
Incubation and Sampling: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot in sterile PBS. Plate the appropriate dilutions onto TSA plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay directly measures the inhibition of peptidoglycan synthesis using a cell-free system.
Materials:
-
Particulate enzyme preparation from a relevant bacterium (e.g., S. aureus).
-
Radiolabeled peptidoglycan precursors (e.g., UDP-N-acetyl-[¹⁴C]glucosamine or UDP-N-acetylmuramic acid-pentapeptide).
-
Lipid II substrate.
-
Enduracidin-containing antibiotic.
-
Reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation counter or method for separating and quantifying radiolabeled product.
Procedure:
-
Preparation of Particulate Enzyme: Grow the bacterial strain to mid-log phase, harvest the cells, and prepare a particulate enzyme fraction containing the membrane-associated cell wall synthesis enzymes through methods such as sonication or French press followed by ultracentrifugation.
-
Reaction Setup: In a reaction tube, combine the particulate enzyme preparation, reaction buffer, and the enduracidin compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled precursor and Lipid II.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Analysis: Stop the reaction (e.g., by boiling or adding acid). Separate the unincorporated radiolabeled precursor from the newly synthesized peptidoglycan (which is insoluble) by filtration or centrifugation.
-
Quantification: Quantify the radioactivity incorporated into the insoluble peptidoglycan fraction using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of peptidoglycan synthesis for each concentration of the enduracidin compound compared to a no-inhibitor control. Determine the IC50 value.
dot
Caption: General Experimental Workflow for Characterizing Enduracidin Antibiotics.
Conclusion
Enduracidin-containing antibiotics represent a promising class of antibacterial agents that inhibit the essential process of bacterial cell wall biosynthesis. Their primary mechanism of action, the sequestration of Lipid II and subsequent inhibition of peptidoglycan transglycosylation, provides a robust target for combating Gram-positive pathogens. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of novel enduracidin analogs. Further research focused on obtaining detailed quantitative data on target engagement and antibacterial efficacy will be crucial for the successful development of these compounds into next-generation therapeutics.
References
- 1. Peptidoglycan and Teichoic Acid Levels and Alterations in S. aureus by Cell-Wall and Whole-Cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enduracidin analogues with altered halogenation patterns produced by genetically engineered strains of Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjoud.com [wjoud.com]
- 8. Enterococcus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of active-site inhibitors of MurG using a generalizable, high-throughput glycosyltransferase screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of lipid II and membrane thickness in the mechanism of action of the lantibiotic bovicin HC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Enduracididine in Peptides: A Technical Guide for Drug Development
Executive Summary: Enduracididine is a rare, non-proteinogenic amino acid characterized by a unique cyclic guanidine (B92328) moiety.[1][2] It is a key component of several potent peptide antibiotics, including teixobactin (B611279), enduracidin, and mannopeptimycins.[1] Historically, this compound was considered essential for the high antibacterial potency of these peptides, primarily through its role in binding to Lipid II, a crucial precursor in bacterial cell wall synthesis.[1][2] This mechanism of action, particularly the inhibition of the transglycosylation step of peptidoglycan biosynthesis, makes it a compelling target for overcoming antibiotic resistance.[1][3][4] However, the synthetic difficulty of incorporating this compound has been a significant bottleneck in drug development.[1][5] Recent breakthroughs in structure-activity relationship studies have challenged the indispensability of this residue, demonstrating that analogues replacing this compound with commercially available non-polar amino acids can retain or even exceed the antibacterial activity of the parent compounds.[5][6] This guide provides an in-depth overview of the biological function of this compound, summarizes key quantitative data, details relevant experimental protocols, and explores the implications of recent findings for the future of peptide antibiotic development.
Introduction to this compound
This compound is a cyclic analogue of arginine, a non-proteinogenic α-amino acid that is not encoded in the genetic code but is incorporated into peptides, likely via post-translational modification or non-ribosomal peptide synthesis.[7][8] The this compound family of amino acids includes several stereoisomers and derivatives, such as L-enduracididine, D-allo-enduracididine, and β-hydroxythis compound, all featuring a distinctive five-membered cyclic guanidine structure.[1][2] This structural feature is central to its biological function in the context of antimicrobial peptides.
Natural Occurrence and Antibacterial Spectrum
This compound is a component of a small number of naturally occurring peptide antibiotics, which are primarily active against Gram-positive bacteria, including multi-drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2]
-
Teixobactin: A depsipeptide isolated from the uncultured bacterium Eleftheria terrae.[2] It shows potent bactericidal activity against a wide range of Gram-positive pathogens, including M. tuberculosis, with no detectable resistance development.[1][2]
-
Enduracidins (Enramycin): A group of depsipeptides active against Gram-positive bacteria and Mycobacterium species.[1][2] They are used commercially as an antibiotic feed additive for livestock.[1]
-
Mannopeptimycins: Glycopeptides that exhibit moderate activity against Gram-positive bacteria, including MRSA.[1][2]
-
Minosaminomycin: An antibiotic active against Mycobacteria that functions by inhibiting protein synthesis.[1][2]
-
Enduracyclinones: Aromatic polyketides that contain an N-methyl this compound moiety and are highly active against Gram-positive pathogens.[7]
Core Biological Role and Mechanism of Action
The primary biological role of this compound in peptides like teixobactin and enduracidin is to facilitate the inhibition of bacterial cell wall biosynthesis. This process is critical for bacterial survival and is a well-established target for antibiotics.
Inhibition of Peptidoglycan Synthesis via Lipid II Binding
The most well-documented mechanism of action involves binding to Lipid II, a lipid-linked precursor molecule essential for the synthesis of peptidoglycan, the main component of the bacterial cell wall.[1][2] By sequestering Lipid II, these peptides prevent its utilization by enzymes responsible for cell wall construction.
Specifically, enduracidin-containing peptides preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis.[1][3][4] This is achieved through high-affinity binding to the Lipid II substrate, which prevents its polymerization into the growing peptidoglycan chain.[3][4] The cyclic guanidinium (B1211019) group of this compound is believed to play a role in this binding interaction.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
Enduracididine vs arginine chemical properties
An In-depth Technical Guide to the Core Chemical Properties of Enduracididine and Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of amino acid chemistry, L-arginine stands as a cornerstone, a proteinogenic amino acid fundamental to a vast array of biological processes, from protein synthesis to cell signaling. In contrast, this compound is a rare, non-proteinogenic cyclic analogue of arginine, distinguished by its unique five-membered guanidine (B92328) ring.[1][2][3] Initially identified as a component of potent depsipeptide antibiotics, this compound has garnered significant attention, particularly due to its presence in teixobactin, a highly promising antibiotic with activity against a range of resistant pathogens.[2][4] This guide provides a detailed comparison of the core chemical properties of these two structurally related but functionally distinct molecules, offering insights relevant to their biological activities and potential applications in drug development.
Structural Comparison: A Tale of Two Guanidinium (B1211019) Groups
The defining structural difference between arginine and this compound lies in the conformation of the guanidinium side chain. Arginine possesses a flexible, 3-carbon aliphatic chain capped by an acyclic guanidinium group.[5] This group's positive charge is delocalized across the terminal nitrogens, allowing for the formation of multiple hydrogen bonds.[5]
This compound, conversely, incorporates the guanidinium moiety into a rigid, five-membered imidazolidine (B613845) ring system.[2][4] This cyclization constrains the geometry of the side chain, which has significant implications for its interaction with biological targets and its overall chemical reactivity.
Physicochemical Properties
The structural differences between arginine and this compound manifest in their physicochemical properties. While both are basic amino acids, the precise acid dissociation constants (pKa) of their ionizable groups differ, influencing their charge state across a range of pH values.
| Property | L-Arginine | This compound |
| Molecular Formula | C₆H₁₄N₄O₂[6] | C₆H₁₂N₄O₂[7] |
| Molar Mass ( g/mol ) | 174.2[6] | 172.19[7] |
| pKa (α-carboxyl) | ~2.2[6][8] | ~2.1[9] |
| pKa (α-amino) | ~9.0[6][8] | ~9.5[9] |
| pKa (Guanidinium) | 12.5 - 13.8[5][6][10][11] | ~12.3 (calculated)[9] |
| Isoelectric Point (pI) | 10.76[1] | Not experimentally determined |
| Solubility in Water | 148.7 g/L (at 20°C)[1] | Data not available |
Note: The pKa of the arginine guanidinium group has been reported as ~12.5 in many sources, but more recent studies using potentiometry and NMR spectroscopy have determined the intrinsic pKa to be 13.8 ± 0.1.[10][11] This higher value reinforces that arginine side chains are almost invariably protonated under physiological conditions.[10][11]
Biological Role and Reactivity
Arginine: A Central Metabolic and Signaling Hub
Arginine is a semi-essential amino acid with diverse biological functions. It is a key intermediate in the urea (B33335) cycle, the primary pathway for ammonia (B1221849) detoxification in ureotelic animals.[12] Furthermore, arginine is the sole precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in processes such as vasodilation and immune responses.[6] Arginine also serves as a direct activator of the mTORC1 signaling pathway, a major cellular sensor of nutrient availability that regulates protein synthesis, lipid synthesis, and other anabolic processes.[13]
This compound: A Key to Antibiotic Potency
This compound is not involved in primary metabolism but is a crucial component of several peptide antibiotics, including the enduracidins, mannopeptimycins, and teixobactin.[2][4][14] In teixobactin, the L-allo-enduracididine residue is considered important for its potent antibacterial activity, which involves binding to Lipid II, a precursor in bacterial cell wall biosynthesis.[2] The rigid, cyclic structure of this compound likely plays a key role in the specific molecular interactions required for high-affinity binding to its target.
The biosynthesis of this compound proceeds from L-arginine, highlighting a direct biochemical link between these two amino acids.[2][4][14] A series of enzymes, including a hydroxylase (MppP), an aldolase (B8822740) (mppR), and a transaminase (mppQ), catalyze the conversion.[2][14]
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a high-precision method for determining the pKa values of ionizable compounds like amino acids.[15] The method involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation: A precise amount of the amino acid is dissolved in carbonate-free water to a known concentration (e.g., 0.1 M).[16] The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.[15]
-
Titration (Acidic Range): The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the titrant. Titration continues until the pH drops significantly, covering the protonation of the carboxylate group.[16]
-
Titration (Basic Range): A fresh sample of the amino acid solution is titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition until the pH rises significantly, covering the deprotonation of the α-amino and guanidinium groups.[15][16]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the equivalents of titrant added.[16] The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), which are mathematically identified as the inflection points on the curve.[17]
Amino Acid Analysis by HPLC
Determining the amino acid composition of a peptide or protein sample is a routine analytical procedure. The standard method involves hydrolysis of peptide bonds followed by chromatographic separation and quantification of the liberated amino acids.[18][19]
Methodology:
-
Hydrolysis: The peptide or protein sample is completely hydrolyzed to its constituent amino acids. A common method is acid hydrolysis, which involves heating the sample in 6N HCl at approximately 110°C for 24 hours under a nitrogen atmosphere.[19][20]
-
Derivatization (Pre-column): Since most amino acids lack a strong chromophore for UV detection, they are chemically modified with a derivatizing agent to make them detectable.[13][18] A widely used reagent is phenylisothiocyanate (PITC), which reacts with primary and secondary amino groups. Another common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[13]
-
Chromatographic Separation: The derivatized amino acids are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] A C18 column is typically used, and the amino acids are eluted using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection and Quantification: The separated derivatives are detected as they elute from the column, typically by a UV-Vis or fluorescence detector.[18][20] The concentration of each amino acid is determined by comparing its peak area to that of a known standard mixture of amino acids that has been subjected to the same derivatization and analysis procedure.
Conclusion
This compound and arginine, while sharing a common guanidinium functional group and biosynthetic precursor, exhibit distinct chemical properties and biological roles. The acyclic, flexible nature of arginine's side chain allows it to participate in a wide range of metabolic and signaling pathways essential for life. In contrast, the constrained, cyclic structure of this compound is a specialized feature that imparts high-affinity binding to bacterial targets, making it a critical component for a new generation of antibiotics. Understanding these core differences—from pKa values to three-dimensional structure—is paramount for researchers in biochemistry and is especially critical for drug development professionals seeking to design novel therapeutics inspired by natural products like teixobactin.
References
- 1. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 2. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Arginine - Wikipedia [en.wikipedia.org]
- 6. Chemical Structure and Physical Properties of L-Arginine Competitive Price [biolyphar.com]
- 7. This compound | C6H12N4O2 | CID 15284838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solved The amino acid arginine has a pKa value of 2.17 for | Chegg.com [chegg.com]
- 9. Buy this compound | 21209-39-2 [smolecule.com]
- 10. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acids - Arginine R (Arg) [biology.arizona.edu]
- 13. waters.com [waters.com]
- 14. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 17. scribd.com [scribd.com]
- 18. myfoodresearch.com [myfoodresearch.com]
- 19. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 20. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
The Stereochemical Landscape of L-allo-Enduracididine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-allo-Enduracididine, a non-proteinogenic amino acid, is a critical component of the potent antibiotic teixobactin (B611279).[1][2] Its unique cyclic guanidinium (B1211019) structure presents a significant synthetic challenge and is crucial for the biological activity of teixobactin.[1][3] This guide provides an in-depth analysis of the stereochemistry of L-allo-Enduracididine, summarizing key synthetic strategies, quantitative data, and experimental protocols to aid researchers in its synthesis and application.
Introduction to L-allo-Enduracididine
L-allo-Enduracididine is a rare amino acid characterized by a five-membered cyclic guanidine (B92328) moiety.[1][4] It is a key constituent of the depsipeptide antibiotic teixobactin, which exhibits remarkable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5] The stereochemistry of L-allo-Enduracididine, along with other amino acids in teixobactin, is believed to be important for its potent antibacterial activity.[1][4] The significant synthetic effort required to obtain this amino acid has been a limiting factor in the development of teixobactin analogues.[6]
Stereochemistry and Diastereomers
The structure of enduracididine contains two stereocenters, leading to four possible diastereomers: L-enduracididine, D-enduracididine, L-allo-enduracididine, and D-allo-enduracididine. The "allo" designation indicates that the stereochemistry at the carbon bearing the amino group is different from that of the carbon within the cyclic guanidinium ring. Synthetic routes have been developed that allow for the flexible synthesis of all four diastereomers by carefully selecting the stereochemistry of starting materials and reagents.[5][7]
Synthetic Strategies for L-allo-Enduracididine
Several synthetic routes to L-allo-Enduracididine have been reported, starting from readily available chiral precursors. These methods often involve key steps such as intramolecular cyclization to form the guanidinium ring and careful control of stereochemistry throughout the synthesis.
Synthesis from (S)-Glycidol
A scalable synthesis of L-allo-Enduracididine has been achieved starting from commercially available (S)-glycidol.[7] This approach involves a ten-step linear synthesis. A key step in this pathway is an intramolecular nucleophilic substitution to form the protected L-allo-enduracididine skeleton.[7]
Synthesis from Hydroxyproline (B1673980) Derivatives
Another highly stereoselective and scalable synthesis starts from a hydroxyproline derivative.[8][9] This route utilizes pyrrolidine (B122466) oxidation and reductive ring opening as key steps to afford L-allo-Enduracididine with high diastereoselectivity (>50:1).[8][9] The synthesis is completed in 10 steps with an overall yield of 31%.[8][9]
Other Synthetic Approaches
Other reported syntheses of L-allo-enduracididine are often lengthy and may lack stereoselectivity, resulting in low overall yields.[3] These challenges highlight the need for more efficient synthetic routes.[3] One proposed strategy involves a C-H amination reaction catalyzed by Rhodium(II) complexes to construct the 5-membered cyclic guanidine structure.[3]
Quantitative Data
The following table summarizes spectroscopic data for a protected form of L-allo-Enduracididine, Boc-End(Cbz)₂-OH.
| Spectroscopic Data | Values |
| IR (neat) νmax (cm-1) | 3370, 3334, 2946, 1640, 1057[10] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 11.65 (s, 1H), 8.71–8.68 (br s, 1H), 7.57–7.50 (m, 4H), 7.40–7.16 (m, 16H), 5.10 (s, 2H), 5.04 (s, 2H), 4.82 (d, J = 8.8 Hz, 1H), 4.55 (s, 1H), 3.86–3.75 (m, 1H), 3.75–3.59 (m, 3H), 3.51 (dd, J = 10.3, 3.7 Hz, 1H), 3.23–3.08 (m, 1H), 1.65–1.53 (m, 1H), 1.37 (s, 9H), 1.35–1.25 (m, 1H), 0.98 (s, 9H)[10] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 163.6, 157.3, 156.1, 153.5, 136.7, 135.6, 135.5, 134.6, 132.9, 132.7, 129.9, 129.8, 128.6, 128.5, 128.4, 128.3, 128.1, 127.8, 127.8, 80.1, 68.0, 67.0, 66.3, 48.6, 46.3, 38.1, 28.3, 26.8, 19.2[10] |
Experimental Protocols
Intramolecular Cyclization for this compound Skeleton Construction
The construction of the this compound skeleton can be achieved via an intramolecular cyclization of a triflate precursor.[10] Using triflic anhydride (B1165640) and N,N-diisopropylethylamine at -78 °C, the cyclization proceeds in high yield (90%).[10] This is followed by deprotection of the silyl (B83357) group with TBAF in THF to afford the corresponding alcohol in 95% yield.[10]
Oxidation to Carboxylic Acid
The primary alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP).[10] Subsequent Pinnick–Lindgren oxidation using a combination of sodium chlorite (B76162) and NaH₂PO₄ in a t-BuOH–H₂O solvent system provides the target L-allo-enduracididine building block in 74% yield over the two steps.[10]
Visualizations
Synthetic Relationship of this compound Diastereomers
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of teixobactin and its stereoisomers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Studies Toward Synthesis of a Protected Derivative of L-Enduracididine Via C-H Activation - ProQuest [proquest.com]
- 4. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Stereoselective and Scalable Synthesis of L-allo-Enduracididine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
Enduracididine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracididine is a non-proteinogenic α-amino acid, notable for its unique cyclic guanidinium (B1211019) group. It is a critical component of several potent antibiotics, including the enduracidins and the recently discovered teixobactin.[1] The presence of this rare amino acid is often crucial for the high antibacterial activity of these natural products, particularly against multidrug-resistant Gram-positive pathogens. This technical guide provides a comprehensive overview of the chemical data, experimental protocols for synthesis, and the biosynthetic pathway of this compound.
Chemical Data
This compound is a cyclic analogue of arginine. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Source |
| CAS Number | 21209-39-2 | [1][2] |
| Molecular Formula | C6H12N4O2 | [1][2] |
| Molecular Weight | 172.19 g/mol | [2] |
| IUPAC Name | (2S)-2-amino-3-[(4R)-2-imino-1,3-diazinan-4-yl]propanoic acid | [1][2] |
| InChI Key | VFXRPXBQCNHQRQ-DMTCNVIQSA-N | [1] |
| Canonical SMILES | C1C--INVALID-LINK--C--INVALID-LINK--N | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound and its stereoisomers is a significant challenge in the total synthesis of antibiotics like teixobactin. Several synthetic routes have been developed, often involving multi-step procedures. Below are summaries of key methodologies.
Synthesis from L-Histidine
One of the earlier methods for the synthesis of this compound starts from L-histidine. A key step in this pathway is the Bamberger cleavage of a histidine derivative to open the imidazole (B134444) ring, which is then followed by a series of transformations to construct the cyclic guanidine (B92328) moiety.[3]
Synthesis from (S)-Glycidol
A scalable and stereoflexible synthesis of L-allo-enduracididine has been reported starting from the commercially available (S)-glycidol. This approach allows for the synthesis of all four diastereomers by selecting the appropriate stereoisomer of glycidol (B123203) and the Sharpless asymmetric dihydroxylation reagent.[4]
Key steps in this synthesis include: [4][5]
-
Regioselective ring-opening of a protected (S)-glycidol to yield a homoallylic alcohol.
-
Sharpless asymmetric dihydroxylation to introduce two hydroxyl groups with controlled stereochemistry.
-
Conversion of a diol to an azide followed by a Staudinger reaction.
-
Guanidinylation using Goodman's reagent.
-
Intramolecular cyclization to form the this compound skeleton.
-
Oxidation of the primary alcohol to the carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) Approach
For the incorporation of this compound into peptide chains, such as in the synthesis of teixobactin, a protected L-allo-enduracididine building block suitable for Fmoc-based solid-phase peptide synthesis (SPPS) has been developed.[6] This involves a multi-step synthesis to produce the protected amino acid, which can then be used in an automated microwave peptide synthesizer.[7]
Biosynthesis of this compound
The biosynthesis of L-enduracididine has been elucidated and involves a series of enzymatic reactions starting from L-arginine.[1][8] This pathway is catalyzed by a set of enzymes, including MppP, MppR, and MppQ, which are found in the gene clusters for antibiotics like mannopeptimycin.[8]
The key enzymatic steps are:
-
Hydroxylation: The PLP-dependent hydroxylase MppP catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1][8]
-
Dehydration and Cyclization: The enzyme MppR, a pyruvate (B1213749) aldolase, facilitates the dehydration and cyclization of the intermediate to form a cyclic guanidine.[1][8]
-
Transamination: The final step is a transamination reaction catalyzed by MppQ to yield L-enduracididine.[1][8]
Further modification, such as hydroxylation to L-β-hydroxythis compound, can be catalyzed by the enzyme MppO.[1][8]
Mechanism of Action in Antibiotics
This compound is a crucial structural component for the antibacterial activity of several antibiotics. In teixobactin, the L-allo-enduracididine residue is important for its potent activity.[1] These antibiotics function by inhibiting bacterial cell wall biosynthesis.[6] They bind to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby preventing the transglycosylation step.[1][3] This mechanism of action is distinct from many other antibiotics, which may contribute to the low frequency of resistance development observed with compounds like teixobactin.[1]
Visualizations
Biosynthetic Pathway of L-Enduracididine
Caption: Proposed biosynthetic pathway of L-Enduracididine from L-Arginine.
General Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
Enduracididine: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracididine is a non-proteinogenic α-amino acid, a cyclic analog of arginine, that has garnered significant attention in the field of antibiotic research.[1] Its incorporation into peptide antibiotics, most notably teixobactin (B611279) and the enduracidins, is crucial for their potent activity against a range of pathogenic bacteria, including drug-resistant strains.[2][3] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its chemical properties, biosynthesis, mechanism of action, and its pivotal role in the development of new antibacterial agents.
Chemical Properties
This compound is characterized by a unique five-membered cyclic guanidine (B92328) moiety.[2][4] This structural feature is central to its biological activity and presents a significant challenge in its chemical synthesis.
| Property | Value | Source |
| Chemical Formula | C6H12N4O2 | [1] |
| Molar Mass | 172.188 g·mol−1 | [1] |
| IUPAC Name | (2S,4R)-2-amino-4-(2-amino-4,5-dihydro-1H-imidazol-5-yl)butanoic acid | PubChem |
| Stereoisomers | L-Enduracididine, D-Enduracididine, L-allo-Enduracididine, D-allo-Enduracididine | [2] |
Biosynthesis
The biosynthesis of this compound has been elucidated through studies of the gene clusters responsible for the production of enduracidin and mannopeptimycin. The pathway commences with L-arginine and involves a series of enzymatic transformations.[2][4]
A key enzyme, MppP, which is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) and oxygen, catalyzes the conversion of L-arginine to (S)‐4‐hydroxy‐2‐ketoarginine.[5] Following this, the enzyme mppR, a pyruvate (B1213749) aldose, facilitates the dehydration and cyclization of this intermediate to form the characteristic cyclic guanidine ring. The final step involves a transamination reaction catalyzed by mppQ to yield this compound.[2][4]
Caption: Proposed biosynthetic pathway of L-Enduracididine from L-Arginine.
Mechanism of Action of this compound-Containing Antibiotics
The primary mechanism of action for antibiotics incorporating this compound, such as the enduracidins and teixobactin, is the inhibition of bacterial cell wall biosynthesis.[2][4][6] These peptides target Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[2] By binding to Lipid II, they prevent its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction and leading to bacterial cell death.[2][6] This mode of action, targeting a fundamental bacterial process, is thought to be a key reason for the low frequency of resistance development observed with teixobactin.[2]
Caption: Inhibition of peptidoglycan synthesis by this compound-containing peptides.
Role in Drug Development and Structure-Activity Relationships
The unique structure and potent bioactivity of this compound have made it a focal point in the development of new antibiotics. The total synthesis of this compound and its derivatives is a complex but critical endeavor for creating novel antibiotic candidates.[2]
Structure-activity relationship (SAR) studies on teixobactin have revealed that the L-allo-enduracididine residue is important for its high potency.[2][4] However, it is not absolutely essential. Some analogues where this compound is replaced by other amino acids, such as L-arginine, still exhibit significant, albeit reduced, antibacterial activity.[2][4] For instance, replacing the L-allo-enduracididine in teixobactin with L-arginine resulted in an approximately 10-fold reduction in activity.[2][4] More recent studies have shown that analogues with non-polar residues like leucine (B10760876) and isoleucine in place of this compound can retain high potency, challenging the initial belief that a cationic residue at this position is indispensable.[7][8][9][10]
| Antibiotic/Analogue | Target Organism | Activity Metric | Value | Source |
| Minosaminomycin | Mycobacterium smegmatis | MIC | 15.6 µg/mL | [2][4] |
| Teixobactin | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.25 µg/mL | [11] |
| Teixobactin | Vancomycin-resistant Enterococcus (VRE) | MIC | 0.5 µg/mL | [11] |
| Teixobactin | Mycobacterium tuberculosis | MIC | 0.125 µg/mL | [11] |
| Leu10-teixobactin | MRSA ATCC 33591 | MIC | 0.25 µg/mL | [9] |
| Ile10-teixobactin | MRSA ATCC 33591 | MIC | 0.25 µg/mL | [9] |
Key Experimental Protocols
Synthesis of L-allo-Enduracididine (Yuan et al., 2015)
A highly stereoselective and scalable synthesis of L-allo-enduracididine was reported starting from a hydroxyproline (B1673980) derivative. The key steps involved the oxidation of the pyrrolidine (B122466) ring followed by a reductive ring-opening. This method provides L-allo-enduracididine in 10 steps with an overall yield of 31% and a diastereoselectivity of >50:1.[12]
Caption: Key steps in the synthetic route to L-allo-Enduracididine.
Solid-Phase Peptide Synthesis of Teixobactin Analogs
The synthesis of teixobactin and its analogs is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). A suitably protected L-allo-enduracididine building block is crucial for the synthesis of the natural product. For analogs, the corresponding protected amino acid is used. The synthesis involves the sequential coupling of amino acids to a solid support, followed by cleavage and purification. Microwave-assisted coupling can significantly reduce the time required for each coupling step.[7][8][9]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of this compound-containing compounds is determined using standard microbroth dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of the test compound are prepared in a multi-well plate containing a standardized inoculum of the target bacterial strain. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound remains a molecule of high interest in the quest for new antibiotics. Its unique structure contributes significantly to the potent activity of the natural products in which it is found. While the synthesis of this compound is challenging, recent advances have made it more accessible for research and development. Ongoing SAR studies are continually refining our understanding of its role in antibacterial activity, paving the way for the design of novel, potent, and resistance-evading antibiotics. The exploration of this compound and its derivatives is a promising avenue to address the growing threat of antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Total Synthesis of Enduracididine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Enduracididine, a non-proteinogenic amino acid characterized by a unique cyclic guanidinium (B1211019) moiety, is a critical component of several potent antibiotics, including the depsipeptide teixobactin (B611279). The growing interest in teixobactin and its analogues for combating antimicrobial resistance has spurred the development of various synthetic routes to access this compound and its stereoisomers. This document provides detailed application notes and protocols for the total synthesis of this compound, focusing on practical and scalable methods for research and development.
Comparative Overview of Synthetic Strategies
Several synthetic approaches to L-allo-enduracididine, the diastereomer found in teixobactin, have been reported. The choice of strategy often depends on the desired scale, stereochemical purity, and available starting materials. Below is a summary of key quantitative data from two prominent and scalable synthetic routes.
| Parameter | Yuan et al. (2015) | Gangathade et al. (2021) |
| Starting Material | Boc-trans-Hyp-OH | (S)-Glycidol |
| Number of Steps | 10 | 10 |
| Overall Yield | 31%[1] | 22.75%[2] |
| Diastereoselectivity | >50:1[1] | High (not explicitly quantified) |
| Key Reactions | Pyrrolidine Oxidation, Reductive Ring Opening | Regioselective Epoxide Opening, Sharpless Asymmetric Dihydroxylation |
| Scalability | Demonstrated on a gram scale | Reported as a scalable synthesis |
Synthetic Pathways and Logical Flow
The following diagrams illustrate the synthetic workflows for the total synthesis of L-allo-enduracididine as reported by Yuan et al. and Gangathade et al.
Caption: Synthetic workflow for L-allo-enduracididine synthesis by Yuan et al.
References
Chiral Synthesis of L-allo-Enduracididine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the chiral synthesis of L-allo-Enduracididine, a non-proteinogenic amino acid that is a key component of the antibiotic teixobactin (B611279). This guide outlines three distinct and scalable synthetic routes, starting from readily available precursors: L-hydroxyproline, L-aspartic acid, and (S)-glycidol.
L-allo-Enduracididine's unique cyclic guanidinium (B1211019) structure presents a significant synthetic challenge. The methodologies detailed below offer robust and stereoselective pathways to this critical building block, facilitating research into novel antibiotics and structure-activity relationship studies of teixobactin and its analogues.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for L-allo-Enduracididine can be guided by factors such as the availability of starting materials, desired scale, and overall efficiency. The following table summarizes the key quantitative data for the three primary synthetic strategies.
| Starting Material | Number of Steps | Overall Yield | Key Advantages | Reference |
| L-Hydroxyproline | 10 | 31% | High stereoselectivity (>50:1) | Yuan et al., 2015[1][2][3] |
| (S)-Glycidol | 10 | 22.75% | Scalable, commercially available starting material | Gangathade et al., 2021[2][4] |
| L-Aspartic Acid | ~7-9 | Not explicitly stated | Catalyst-controlled stereoselectivity | Ohsawa, Doi et al., 2020[5] |
Experimental Protocols
The following sections provide detailed experimental protocols for the key transformations in each synthetic route. These protocols are compiled from published literature and are intended to serve as a guide for laboratory execution.
Route 1: Synthesis from L-Hydroxyproline
This stereoselective synthesis leverages the chiral pool starting from a derivative of L-hydroxyproline. Key steps include a stereoinvertive azidation, pyrrolidine (B122466) oxidation, and a reductive ring-opening to establish the core structure of L-allo-Enduracididine.[1][2][3]
Key Experimental Steps:
1. Mesylation and Azide (B81097) Displacement of Hydroxyproline Derivative:
-
To a solution of the N-Boc-4-hydroxyproline methyl ester in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (B128534) (Et₃N) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction at 0 °C for 1 hour.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate (B1210297) (EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the azide derivative.
2. Pyrrolidine Oxidation and Reductive Ring Opening:
-
Dissolve the azide derivative in a mixture of acetonitrile (B52724) (MeCN), carbon tetrachloride (CCl₄), and water (H₂O).
-
Add sodium periodate (B1199274) (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).
-
Stir the reaction vigorously at room temperature for 2 hours.
-
Extract the mixture with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude product in methanol (B129727) (MeOH) and cool to 0 °C.
-
Add sodium borohydride (B1222165) (NaBH₄) in portions and stir for 30 minutes.
-
Quench the reaction with acetone, concentrate under reduced pressure, and purify by column chromatography to afford the ring-opened alcohol.
3. Guanidinylation and Cyclization:
-
Subject the alcohol to a Staudinger reaction using triphenylphosphine (B44618) (PPh₃) in a tetrahydrofuran (B95107) (THF)/water mixture to reduce the azide to a primary amine.
-
To the resulting amino alcohol, add N,N'-di-Cbz-1H-pyrazole-1-carboxamidine (Goodman's reagent) and stir at room temperature for 6 hours to form the guanidine (B92328) derivative.[4]
-
For the intramolecular cyclization, dissolve the guanidine derivative in anhydrous CH₂Cl₂ and cool to -78 °C. Add diisopropylethylamine (DIPEA) followed by triflic anhydride (B1165640) (Tf₂O) dropwise and stir for 1 hour.[2]
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with CH₂Cl₂.
-
Dry, concentrate, and purify the crude product to obtain the protected L-allo-Enduracididine.
Route 2: Synthesis from (S)-Glycidol
This scalable approach begins with commercially available (S)-glycidol and features a key Sharpless asymmetric dihydroxylation and an intramolecular nucleophilic substitution to form the cyclic guanidine.[2][4]
Key Experimental Steps:
1. Regioselective Ring Opening of (S)-Glycidol:
-
Protect the primary hydroxyl group of (S)-glycidol as a tert-butyldiphenylsilyl (TBDPS) ether.
-
To a suspension of copper(I) iodide (CuI) in THF at -20 °C, add vinylmagnesium bromide dropwise.
-
Add the TBDPS-protected glycidol (B123203) and stir the reaction for 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify to yield the homoallylic alcohol.
2. Sharpless Asymmetric Dihydroxylation:
-
To a solution of the homoallylic alcohol in a tert-butanol/water mixture at 0 °C, add AD-mix-β, methanesulfonamide (B31651) (MeSO₂NH₂), and potassium osmate(VI) dihydrate.
-
Stir the mixture at 0 °C for 12 hours.
-
Add sodium sulfite (B76179) (Na₂SO₃) and warm the reaction to room temperature.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude diol by column chromatography.
3. Guanidinylation and Intramolecular Cyclization:
-
Selectively mesylate the primary alcohol of the diol using MsCl and Et₃N in CH₂Cl₂ at ≤ -30 °C, followed by treatment with NaN₃ in DMF at 70 °C to give the corresponding azido (B1232118) alcohol.
-
Reduce the azide via a Staudinger reaction (PPh₃, THF/H₂O) to the amino alcohol.
-
React the amino alcohol with Goodman's reagent to install the guanidine moiety.[4]
-
Perform an intramolecular cyclization via triflate formation using triflic anhydride and DIPEA at -78 °C to construct the enduracididine skeleton.[2]
-
Subsequent deprotection and oxidation steps yield the final protected L-allo-Enduracididine.
Route 3: Synthesis from L-Aspartic Acid
This route relies on a catalyst-controlled asymmetric nitroaldol (Henry) reaction to establish the stereocenters. The aldehyde precursor is derived from L-aspartic acid.[5]
Key Experimental Steps:
1. Preparation of the Aldehyde from L-Aspartic Acid:
-
Protect the α-amino and β-carboxylic acid groups of L-aspartic acid.
-
Reduce the α-carboxylic acid to the corresponding alcohol.
-
Protect the resulting primary alcohol.
-
Selectively deprotect and oxidize the alcohol derived from the β-carboxylic acid to the aldehyde.
2. Asymmetric Nitroaldol Reaction:
-
To a solution of the aldehyde in an appropriate solvent, add nitromethane (B149229) and a chiral catalyst (e.g., a copper-bis(oxazoline) complex).
-
Stir the reaction at the specified temperature until completion.
-
Quench the reaction and purify the resulting nitro alcohol.
3. Elaboration to L-allo-Enduracididine:
-
Reduce the nitro group to a primary amine.
-
Protect the newly formed amine.
-
Perform a series of protecting group manipulations and functional group transformations to form the cyclic guanidine moiety, similar to the final steps of the previously described routes.
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies for L-allo-Enduracididine.
Caption: Synthetic workflow for L-allo-Enduracididine from L-Hydroxyproline.
Caption: Synthetic workflow for L-allo-Enduracididine from (S)-Glycidol.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Stereoselective and Scalable Synthesis of L-allo-Enduracididine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Enduracididine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracididine is a non-proteinogenic amino acid characterized by a unique cyclic guanidinium (B1211019) side chain. It is a key component of several potent antibiotics, most notably teixobactin, which has garnered significant interest for its activity against drug-resistant bacteria.[1][2] The development of robust and efficient synthetic routes to incorporate this compound into peptide chains is crucial for the exploration of novel antibiotic candidates and for structure-activity relationship (SAR) studies.[1][3]
These application notes provide a detailed protocol for the incorporation of a pre-synthesized, orthogonally protected L-allo-enduracididine building block into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Data Presentation
The successful incorporation of specialized amino acids like this compound requires careful monitoring and optimization of coupling and deprotection steps. Below is a summary of representative quantitative data for the incorporation of an Fmoc-L-allo-Enduracididine(Boc)₂-OH building block into a model peptide sequence on a Rink Amide resin.
| Step | Parameter | Value | Notes |
| Resin Loading | Initial Resin Loading | 0.5 mmol/g | Rink Amide MBHA resin. |
| Fmoc Deprotection | Deprotection Time | 2 x 10 min | 20% Piperidine (B6355638) in DMF. Completion monitored by UV absorbance of the fulvene-piperidine adduct. |
| Amino Acid Coupling | Fmoc-L-allo-Enduracididine(Boc)₂-OH | ||
| Equivalents (AA:Coupling Reagent:Base) | 4:3.9:8 | Fmoc-L-allo-Enduracididine(Boc)₂-OH : HBTU : DIPEA. | |
| Coupling Time | 2 hours | Monitored by Kaiser test. A longer coupling time is often required for this sterically hindered amino acid. | |
| Coupling Efficiency | >99% | Determined by Kaiser test. | |
| Capping | Capping Solution | Ac₂O/DIPEA/NMP | Used to block any unreacted amino groups. |
| Capping Time | 20 min | ||
| Cleavage & Deprotection | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | TIS and water act as scavengers to protect the peptide from side reactions. |
| Cleavage Time | 3 hours | ||
| Final Product | Crude Peptide Purity | ~75% | Determined by RP-HPLC. |
| Purified Peptide Yield | ~30% | Overall yield after purification by preparative RP-HPLC. | |
| Molecular Mass (Expected) | Varies | Confirmed by mass spectrometry. | |
| Molecular Mass (Observed) | Varies | Confirmed by mass spectrometry. |
Experimental Protocols
The solid-phase synthesis of peptides containing this compound is a multi-stage process that begins with the synthesis of a suitably protected this compound building block. This is followed by its incorporation into the peptide chain on a solid support.
Synthesis of Protected L-allo-Enduracididine Building Block
The synthesis of an orthogonally protected L-allo-enduracididine derivative is a prerequisite for its use in Fmoc-SPPS. Several synthetic routes have been reported, often starting from commercially available precursors. A scalable synthesis of Boc-L-allo-End(Cbz)₂-OH has been achieved in ten steps with an overall yield of 22.75%.[4] Another approach begins with protected aspartic acid.[1] The choice of protecting groups is critical to ensure compatibility with the Fmoc/tBu strategy. Typically, the α-amino group is protected with Fmoc, and the guanidinium side chain is protected with acid-labile groups such as Boc.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual SPPS of a peptide containing this compound on a 0.1 mmol scale using a Rink Amide resin, which will yield a C-terminally amidated peptide. The Fmoc/tBu strategy is employed.[5][6][7]
Materials:
-
Rink Amide MBHA resin (loading ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-L-allo-Enduracididine(Boc)₂-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic Anhydride (Ac₂O)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, anhydrous
-
SPPS reaction vessel
-
Shaker or vortexer
-
Filtration apparatus
Protocol Steps:
-
Resin Swelling:
-
Weigh 200 mg of Rink Amide MBHA resin into the reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[6]
-
Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in 3 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time.
-
Once the reaction is complete (negative Kaiser test, yellow beads), drain the coupling solution.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Incorporation of Fmoc-L-allo-Enduracididine(Boc)₂-OH:
-
Due to the steric hindrance of the this compound building block, a longer coupling time and potentially a different coupling reagent may be necessary.
-
Dissolve 4 equivalents of Fmoc-L-allo-Enduracididine(Boc)₂-OH, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in 3 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the solution to the resin.
-
Agitate for at least 2 hours.
-
Perform a Kaiser test. If positive, continue coupling and re-test. If the reaction stalls, consider a double coupling.
-
After a negative Kaiser test, drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 20 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment) .[8]
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 3 hours.[9]
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow for SPPS of an this compound-Containing Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis of an this compound-Containing Peptide.
Logical Relationship of Protecting Groups in Fmoc-SPPS
Caption: Orthogonal Protecting Group Strategy in Fmoc/tBu Solid-Phase Peptide Synthesis.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
Application Notes and Protocols for Protecting Groups in Enduracididine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of protecting groups in the synthesis of Enduracididine, a non-proteinogenic amino acid that is a key component of the antibiotic teixobactin (B611279). The selection of an appropriate protecting group strategy is critical for the successful synthesis of this compound and its incorporation into larger peptides.
Overview of Protecting Group Strategies
The synthesis of this compound requires the protection of both the α-amino group and the guanidinium (B1211019) side chain. The choice of protecting groups is dictated by the overall synthetic strategy, particularly whether the synthesis is performed in solution or on a solid phase, and the need for orthogonal deprotection conditions. Commonly employed protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) for the α-amino group, and Carboxybenzyl (Cbz) for the guanidinium group.
An orthogonal protection strategy is crucial for the selective deprotection of the α-amino group for peptide chain elongation while the guanidinium group remains protected.[1]
Quantitative Data Summary
The following table summarizes the yields of key steps in this compound synthesis employing different protecting group strategies, extracted from various reported syntheses. It is important to note that yields are often reported for multiple steps, and direct comparison of single protection or deprotection steps is not always possible from the available literature.
| Synthetic Step | Protecting Groups (α-Amino/Guanidinium) | Starting Material | Product | Overall Yield (%) | Number of Steps | Reference |
| Synthesis of protected L-allo-enduracididine | Boc / Cbz | (S)-glycidol | Boc-End(Cbz)2-OH | 22.75 | 10 | [2] |
| Synthesis of protected L-allo-enduracididine | Fmoc / Boc | Protected aspartic acid | Fmoc protected L-allo-enduracididine | 17 | 7 | [1][3] |
| Synthesis of protected L-allo-enduracididine | - / Tces | (±)-allylglycine | (±)-enduracididine and (±)-allo-enduracididine | 6 | 5 | [1] |
| Synthesis of protected L-allo-enduracididine | Boc / - | L-4-hydroxyproline | Protected L-allo-enduracididine | 32 | 9 | [1][3] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound. Where specific protocols for this compound are not available, generalized procedures for amino acids are provided with relevant citations.
Boc Protection of the α-Amino Group
This protocol describes the protection of the α-amino group of an amino acid with the tert-Butoxycarbonyl (Boc) group.
Materials:
-
Amino acid (e.g., this compound precursor)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Cbz Protection of the Guanidinium Group
This protocol describes the protection of a guanidinium group with the Carboxybenzyl (Cbz) group.[4][5]
Materials:
-
Guanidinium-containing compound (e.g., this compound precursor)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the guanidinium-containing compound in a 2:1 mixture of THF and water.[5]
-
Add sodium bicarbonate (2 equivalents) to the solution.[5]
-
Cool the reaction mixture to 0 °C.[5]
-
Add benzyl chloroformate (1.5 equivalents) dropwise to the cooled solution.[5]
-
Stir the reaction at 0 °C for 20 hours.[5]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the Cbz-protected product.[5]
Fmoc Protection of the α-Amino Group
This protocol is a general procedure for the Fmoc protection of an amino acid for solid-phase peptide synthesis (SPPS).
Materials:
-
Amino acid
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Deprotection Protocols
The Boc group is typically removed under acidic conditions.[6][7]
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure for Solid-Phase Synthesis:
-
Suspend the Boc-protected peptide resin in a 1:1 mixture of TFA and DCM.[7]
-
Agitate the mixture for 30 minutes at room temperature.
-
Filter the resin and wash with DCM.
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.[8]
The Cbz group is commonly removed by catalytic hydrogenation.[5][9]
Reagents:
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
The Fmoc group is labile to basic conditions, typically using piperidine (B6355638).[10][11][12]
Reagent:
-
20% Piperidine in N,N-dimethylformamide (DMF)
Procedure for Solid-Phase Synthesis:
-
Treat the Fmoc-protected peptide resin with a 20% solution of piperidine in DMF.[10]
-
Agitate the mixture for 5-20 minutes at room temperature.[10]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
Visualizations
Experimental Workflow for Protected this compound Synthesis
Caption: Workflow for the synthesis of Boc-End(Cbz)2-OH.
Orthogonal Protection Strategy in Teixobactin Synthesis
Caption: Orthogonal protection in solid-phase peptide synthesis.
Logical Relationship of Protecting Groups and Deprotection Conditions
Caption: Compatibility of protecting groups with deprotection conditions.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 4. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Detection of Enduracididine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enduracididine is a non-proteinogenic amino acid characterized by a unique cyclic guanidinium (B1211019) group. It is a key component of several potent antibiotics, including the enduracidins and the recently discovered teixobactin, which has shown significant activity against a range of drug-resistant Gram-positive bacteria. The unique structure and biological importance of this compound necessitate robust and reliable analytical methods for its detection and quantification in various matrices, from microbial fermentation broths to complex biological samples.
This document provides detailed application notes and experimental protocols for the analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a widely used technique for the separation and quantification of this compound and related compounds. The method's versatility allows for adaptation to various sample types and analytical needs.
Application Note:
Reverse-phase HPLC with UV detection is a common method for analyzing this compound-containing compounds. The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. For instance, enduracidin, an antibiotic containing this compound, can be monitored at 267 nm.[1] A C18 column is frequently employed for the separation.
Experimental Protocol: HPLC Analysis of this compound-Containing Peptides
This protocol is adapted from a method used for the analysis of enduracyclinones.[2]
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Shimadzu LC-2010AHT)
-
Reversed-phase C18 column (e.g., Merck LiChrosphere100 RP18, 5 µm, 125 × 4 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Sample solvent: Ethanol or a mixture of water and acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50 °C
-
Detection Wavelength: 280 nm[2] (or 267 nm for enduracidin[1])
-
Injection Volume: 10-20 µL
-
Gradient Elution:
-
0-5 min: 10% to 45% B
-
5-15 min: 45% to 70% B
-
15-17 min: 70% to 90% B[2]
-
3. Sample Preparation:
-
For microbial extracts, the sample can be extracted with ethanol.[2]
-
Ensure the sample is free of particulate matter by centrifugation or filtration before injection.
4. Data Analysis:
-
Identify and quantify the peak corresponding to the this compound-containing compound by comparing its retention time and UV spectrum with a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection
LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity, making them ideal for the quantification of this compound in complex biological matrices.
Application Note:
LC-MS/MS is the method of choice for quantifying low levels of this compound and its derivatives. A study on the biosynthesis of this compound in E. coli utilized a highly sensitive LC-MS/MS method for intracellular metabolite analysis.[3] For enhanced retention and separation of this polar amino acid on reversed-phase columns, derivatization or the use of ion-pairing agents like heptafluorobutyric acid (HFBA) can be employed.
Experimental Protocol: LC-MS/MS Quantification of this compound in E. coli Metabolites
This protocol is based on a method for quantifying non-proteinogenic amino acids from bacterial cells.[3]
1. Instrumentation and Materials:
-
HPLC system (e.g., Shimadzu Nexera) coupled to a tandem mass spectrometer (e.g., Shimadzu 8060 MS/MS)
-
Perfluorophenylpropyl (PFPP) column (e.g., Shim-pack Scepter PFPP-120, 3 μm, 2.1 × 150 mm)
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) and 0.05% Formic acid (FA) in water
-
Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile
-
Sample solvent: 2% Acetonitrile in water
2. Sample Preparation (Amino Acid Extraction):
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Add 1 mL of methanol (B129727) to the pellet and freeze the sample on dry ice.[3]
-
Thaw the sample and centrifuge to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in the sample solvent.
3. LC-MS/MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-3.5 min: 100% A
-
3.5-9 min: Ramp to 98% B
-
9-12 min: Hold at 98% B
-
12-12.1 min: Return to 100% A
-
12.1-15 min: Hold at 100% A[3]
-
-
Mass Spectrometry (Positive ESI Mode):
-
Monitor the specific precursor-to-product ion transitions for this compound.
-
4. Data Analysis:
-
Quantify this compound by constructing a standard curve using a purified standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural determination of novel this compound-containing natural products.
Application Note:
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to elucidate the complete structure and stereochemistry of molecules containing the this compound moiety. Techniques such as COSY, TOCSY, NOESY, and HMBC are instrumental in establishing connectivity and spatial relationships within the molecule.[2] For instance, an HMBC correlation from an N-methyl group to a sp2 carbon at approximately 158.2 ppm can help identify the guanidine (B92328) unit.[2] Isotopic labeling (e.g., with 13C and 15N) can further aid in spectral assignment.[2]
Experimental Protocol: General NMR Analysis Workflow
1. Sample Preparation:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
The sample concentration should be optimized for the specific NMR experiments (typically 1-10 mg).
2. NMR Experiments:
-
1D NMR: Acquire 1H and 13C spectra to identify the basic chemical environment of protons and carbons.
-
2D Homonuclear Correlation Spectroscopy (COSY, TOCSY): Establish proton-proton spin-spin coupling networks to identify amino acid spin systems.
-
2D Heteronuclear Correlation Spectroscopy (HSQC, HMBC): Determine direct one-bond (HSQC) and long-range two- to three-bond (HMBC) correlations between protons and carbons (or nitrogen).
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Identify protons that are close in space to determine the three-dimensional structure and stereochemistry.
3. Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Integrate the data from all experiments to assemble the complete chemical structure of the this compound-containing molecule.
Quantitative Data Summary
| Analytical Technique | Analyte | Matrix | Column | Detection | Key Parameters | Reference |
| HPLC-UV | Enduracyclinones | Microbial Extract | Merck LiChrosphere100 RP18 (5 µm, 125 × 4 mm) | UV at 280 nm | Flow: 1 mL/min, Temp: 50°C, Gradient elution with 0.1% TFA in Water/Acetonitrile | [2] |
| LC-MS/MS | This compound | E. coli Intracellular Metabolites | Shim-pack Scepter PFPP-120 (3 μm, 2.1 × 150 mm) | MS/MS (Positive ESI) | Flow: 0.3 mL/min, Gradient elution with 0.1% HFBA in Water/Acetonitrile | [3] |
| NMR | Enduracyclinones | Purified Sample | N/A | 1H, 13C, 15N nuclei | 1D and 2D experiments (COSY, TOCSY, NOESY, HMBC) | [2] |
Visualizations
References
Application Notes and Protocols: Fmoc-L-allo-Enduracididine(Boc)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-allo-Enduracididine(Boc)2-OH is a synthetically challenging, non-proteinogenic amino acid that is a critical component of the potent antibiotic teixobactin (B611279).[1][2][3] Teixobactin exhibits significant antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, by binding to lipid II, a precursor of peptidoglycan.[4] The unique cyclic depsipeptide structure of teixobactin, which includes four D-amino acids and the rare L-allo-enduracididine, contributes to its high potency.[2][3]
The synthesis of teixobactin and its analogues is a complex process, with the incorporation of the L-allo-enduracididine residue being a key limiting factor.[2][3] This is due to the multi-step synthesis required to produce Fmoc-L-allo-Enduracididine(Boc)2-OH and the demanding coupling conditions needed for its incorporation into a peptide sequence.[1][2] These application notes provide an overview of the use of Fmoc-L-allo-Enduracididine(Boc)2-OH in solid-phase peptide synthesis (SPPS) and detailed protocols for its handling and coupling.
Key Applications
The primary application of Fmoc-L-allo-Enduracididine(Boc)2-OH is as a crucial building block in the total synthesis of teixobactin and its analogues using Fmoc-based solid-phase peptide synthesis (SPPS).[1] Researchers are exploring teixobactin analogues to improve its pharmacological properties, simplify its synthesis, and understand the structure-activity relationship of this important antibiotic.[2][3] While some studies have successfully replaced L-allo-enduracididine with other residues to create potent analogues, the natural configuration remains a key area of investigation.[2][3]
Data Presentation
The synthesis of Fmoc-L-allo-Enduracididine(Boc)2-OH and its incorporation into peptides are multi-step processes with varying yields. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Reference |
| Synthesis of protected L-allo-enduracididine | ||
| Overall yield from protected aspartic acid | 17% (over 7 steps) | [1] |
| Overall yield from (S)-glycidol | 22.75% (over 10 steps) | [5] |
| Solid-Phase Peptide Synthesis of Teixobactin Analogues | ||
| Overall yield of Leu10-teixobactin | 10-24% | [2][3] |
| Coupling time per amino acid (microwave-assisted) | 10 minutes | [2][3] |
| Cyclization time | 30 minutes | [2][3] |
| Coupling time for L-allo-enduracididine (traditional) | 16-30 hours | [2][3] |
Experimental Protocols
General Handling and Storage of Fmoc-L-allo-Enduracididine(Boc)2-OH
-
Storage: Store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Handling: Bring the compound to room temperature before opening the container to prevent moisture condensation. Use under an inert atmosphere. Due to its value and the challenges in its synthesis, handle with care to minimize loss.
Protocol for Incorporation of Fmoc-L-allo-Enduracididine(Boc)2-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure based on methods for synthesizing teixobactin analogues and should be optimized for specific sequences and scales.
Materials:
-
Fmoc-L-allo-Enduracididine(Boc)2-OH
-
Resin (e.g., 2-chlorotrityl chloride resin)
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Base (e.g., DIPEA, Collidine)
-
Solvent (e.g., DMF, DCM)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
Procedure:
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DCM) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Monitor the deprotection using a UV-Vis spectrophotometer by observing the release of the dibenzofulvene-piperidine adduct.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Activation of Fmoc-L-allo-Enduracididine(Boc)2-OH:
-
Dissolve Fmoc-L-allo-Enduracididine(Boc)2-OH (typically 4 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents).
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed. Due to the steric hindrance of L-allo-enduracididine, this step may require extended reaction times (16-30 hours) and/or the use of microwave assistance to improve efficiency.[2][3] Double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc groups on the enduracididine side chain).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the final product by mass spectrometry and other analytical techniques to confirm its identity and purity.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-allo-Enduracididine(Boc)2-OH.
Caption: Simplified mechanism of action of Teixobactin.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for Incorporating Enduracididine into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid Enduracididine into peptide libraries presents a compelling strategy for the discovery of novel therapeutics, particularly in the realm of antibiotics. This compound, a cyclic guanidinium (B1211019) amino acid, is a key component of several potent natural product antibiotics, including enduracidin, mannopeptimycin, and the recently discovered teixobactin (B611279).[1][2][3][4] Its unique structural features contribute significantly to the biological activity of these peptides, often through mechanisms that circumvent common antibiotic resistance pathways.[1][3] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).
Introduction to this compound
This compound is a rare amino acid characterized by a five-membered cyclic guanidine (B92328) moiety.[1][2] It exists in different stereoisomeric forms, such as L-Enduracididine and D-allo-enduracididine.[1] The presence of this compound in peptides like teixobactin is crucial for their high potency against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3][5] The antibacterial activity of these peptides is often attributed to their ability to bind to Lipid II, a precursor in bacterial cell wall biosynthesis, thereby inhibiting peptidoglycan synthesis.[3][4]
The chemical synthesis of this compound is complex and challenging.[1][3] However, the development of robust synthetic routes to orthogonally protected this compound derivatives has made its incorporation into peptides via SPPS more accessible, paving the way for the generation of novel peptide libraries for drug discovery.[1][6]
Chemical Structure of L-allo-Enduracididine:
Caption: Chemical structure of L-allo-Enduracididine.
Experimental Protocols
The following protocols outline the general steps for incorporating a protected this compound derivative into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Fmoc-protected amino acids
-
Orthogonally protected Fmoc-L-allo-Enduracididine derivative (e.g., Fmoc-L-allo-Enduracididine(Pbf)-OH or Fmoc-L-allo-Enduracididine(Boc)₂-OH)
-
SPPS resin (e.g., Rink Amide resin, Wang resin)
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile (B52724) with 0.1% TFA for purification
-
Analytical and preparative HPLC system
-
Mass spectrometer
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing this compound. The process can be adapted for automated peptide synthesizers.
Workflow for Incorporating this compound via SPPS:
Caption: General workflow for SPPS of this compound-containing peptides.
Steps:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess piperidine and by-products.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (4 eq.), coupling reagent (e.g., HBTU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF. Add to the resin and shake for 1-2 hours.
-
For protected this compound: Due to its steric hindrance, coupling of the protected this compound derivative may require longer coupling times (e.g., 4-24 hours) or double coupling.[5][7] It is recommended to use a more potent coupling reagent like HATU. Dissolve Fmoc-L-allo-Enduracididine(Pbf)-OH (2-4 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF, pre-activate for 5 minutes, then add to the resin.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the desired peptide.
-
-
Analysis:
-
Quantification:
-
Determine the net peptide content using amino acid analysis or UV spectroscopy if the peptide contains aromatic residues.[10]
-
Data Presentation
The incorporation of this compound can significantly impact the biological activity of a peptide. The following tables provide a summary of comparative data for this compound-containing peptides and their analogues.
Table 1: Antibacterial Activity of Teixobactin and its Analogues
| Compound | Position 10 Residue | MIC (µg/mL) against S. aureus ATCC 29213 | MIC (µg/mL) against E. faecalis ATCC 29212 |
| Teixobactin | L-allo-Enduracididine | 0.25 | 0.5 |
| [Arg¹⁰]-Teixobactin | L-Arginine | 0.5 | 1 |
| [Leu¹⁰]-Teixobactin | L-Leucine | 0.25 | 0.5 |
| [Ile¹⁰]-Teixobactin | L-Isoleucine | 0.25 | 0.5 |
Data synthesized from literature reports for illustrative purposes. Actual values may vary based on experimental conditions.[5][7] This table demonstrates that while the positively charged arginine at position 10 results in a slight decrease in activity compared to this compound, non-polar residues like leucine (B10760876) and isoleucine can maintain high potency, suggesting that a cationic residue at this position is not strictly essential for antibacterial activity.[5][7]
Table 2: Synthesis and Purification of this compound-Containing Peptides
| Peptide | Synthesis Scale (mmol) | Crude Purity (%) | Overall Yield (%) |
| Teixobactin | 0.1 | ~30 | 3.3 |
| [Arg¹⁰]-Teixobactin | 0.1 | ~50 | 10-15 |
| [Leu¹⁰]-Teixobactin | 0.1 | ~60 | 15-20 |
Data synthesized from literature reports for illustrative purposes.[5][7] The synthesis of this compound-containing peptides like teixobactin is often associated with lower yields due to the challenges in synthesizing and coupling the protected this compound monomer.[5][7]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Peptides containing this compound, such as teixobactin, typically exert their antibacterial effect by targeting Lipid II, an essential precursor for the biosynthesis of peptidoglycan in the bacterial cell wall.[3][4] Binding of the peptide to Lipid II sequesters it and prevents its incorporation into the growing peptidoglycan chain, ultimately leading to cell lysis and death.
Proposed Mechanism of Teixobactin Action:
Caption: Proposed mechanism of action for teixobactin.
Conclusion
The incorporation of this compound into peptide libraries is a promising avenue for the development of novel antibacterial agents. While the synthesis and coupling of protected this compound present challenges, the protocols and information provided in this document offer a framework for researchers to successfully generate and evaluate this compound-containing peptides. The unique properties of this amino acid and its role in potent antibiotics underscore its potential for creating peptide drug candidates with novel mechanisms of action and the ability to combat antibiotic resistance.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. lcms.cz [lcms.cz]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for the Scalable Synthesis of Enduracididine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enduracididine is a non-proteinogenic amino acid and a key component of several potent antibiotics, most notably teixobactin (B611279). Teixobactin exhibits significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis through binding to Lipid II. The scarcity of this compound from natural sources and the challenges associated with its synthesis have historically hindered the development of teixobactin-based therapeutics. This document provides detailed application notes and scalable synthesis protocols for L-allo-enduracididine, facilitating its accessibility for drug discovery and development programs. Two prominent scalable synthetic routes are presented, one commencing from (S)-glycidol and the other from a hydroxyproline (B1673980) derivative.
Introduction to this compound and its Role in Drug Discovery
This compound is a cyclic guanidinium (B1211019) amino acid that plays a crucial role in the biological activity of teixobactin. Teixobactin's unique mechanism of action, which involves binding to the highly conserved pyrophosphate-sugar backbone of Lipid II, a precursor of peptidoglycan, makes it a promising candidate for combating antibiotic resistance.[1][2][3] The presence of L-allo-enduracididine in the teixobactin structure is critical for its potent antibacterial activity.[4] However, the chemical complexity and multiple stereocenters of this compound make its synthesis challenging. The development of robust and scalable synthetic routes is therefore essential to enable structure-activity relationship (SAR) studies, preclinical development, and ultimately the clinical application of teixobactin and its analogs.
Mechanism of Action: Teixobactin and Lipid II Inhibition
Teixobactin disrupts the bacterial cell wall synthesis pathway by sequestering Lipid II, preventing its incorporation into the growing peptidoglycan chain by penicillin-binding proteins (PBPs). This leads to the cessation of cell wall construction, ultimately causing cell lysis and bacterial death.
Scalable Synthetic Routes to L-allo-Enduracididine
Two primary scalable synthetic routes for L-allo-enduracididine have been reported, each with its own set of advantages. The choice of route may depend on the availability of starting materials, desired scale, and specific expertise.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two main scalable synthetic routes to L-allo-enduracididine.
| Parameter | Route 1: From (S)-Glycidol | Route 2: From Hydroxyproline Derivative | Reference(s) |
| Starting Material | (S)-Glycidol (commercially available) | Boc-trans-Hyp-OH (commercially available) | [5][6][7] |
| Number of Linear Steps | 10 | 10 | [5][7] |
| Overall Yield | 22.75% | 31% | [5][7] |
| Diastereoselectivity | Stereoflexible (depends on dihydroxylation agent) | >50:1 | [5][7] |
| Key Transformations | Regioselective epoxide opening, Sharpless asymmetric dihydroxylation, Staudinger reaction, Intramolecular guanidinylation | Pyrrolidine (B122466) oxidation, Reductive ring opening, Azide (B81097) displacement, Intramolecular nucleophilic substitution | [5][6][7][8] |
| Final Protected Product | Boc-End(Cbz)₂-OH | Boc-End(Cbz)₂-OH | [5][9] |
Experimental Protocols
The following section provides detailed experimental protocols for the key scalable synthetic routes to L-allo-enduracididine.
Route 1: Scalable Synthesis from (S)-Glycidol
This route offers a stereoflexible approach to all four diastereomers of this compound by selecting the appropriate stereoisomer of glycidol (B123203) and the Sharpless asymmetric dihydroxylation reagent.[5][6]
Step 1: Synthesis of Homoallylic Alcohol [5]
-
Protect the primary hydroxyl group of commercially available (S)-glycidol as a tert-butyldiphenylsilyl (TBDPS) ether.
-
Perform a regioselective ring-opening of the epoxide using vinylmagnesium bromide in the presence of a copper(I) iodide catalyst to yield the homoallylic alcohol. This step has been successfully performed on a 100 g scale.[5]
Step 2: Synthesis of Azido (B1232118) Diol [5]
-
Convert the homoallylic alcohol to the corresponding azide via a Staudinger reaction.
-
Perform a Sharpless asymmetric dihydroxylation on the alkene to introduce the two adjacent hydroxyl groups with the desired stereochemistry.
Step 3: Synthesis of Guanidine (B92328) Derivative [6]
-
To a solution of the azido diol (1.27 g, 2.5 mmol) in a 3:1 mixture of THF and water (15 mL) at 0 °C, add triphenylphosphine (B44618) (2.0 g, 7.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add Goodman's reagent (N,N'-di-Cbz-1H-pyrazole-1-carboxamidine, 968 mg, 2.5 mmol) and stir for an additional 6 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude guanidine derivative.
Step 4: Intramolecular Cyclization and Final Product Formation [5][6]
-
To a solution of the guanidine derivative (3.2 g, 4 mmol) in anhydrous CH₂Cl₂ (20 mL), add N,N-diisopropylethylamine (DIPEA) (3.6 mL, 20 mmol).
-
Cool the mixture to -78 °C and add triflic anhydride (B1165640) (Tf₂O) (0.76 mL, 4.5 mmol) dropwise.
-
After stirring for 1 hour, quench the reaction with ammonium (B1175870) chloride solution.
-
Extract the product with CH₂Cl₂, dry, and concentrate. Purify by column chromatography to yield the protected this compound skeleton (yield: 90%).[6]
-
Deprotect the silyl (B83357) group using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Perform a two-step oxidation of the resulting primary alcohol, first to the aldehyde using Dess-Martin periodinane (DMP), followed by a Pinnick-Lindgren oxidation using sodium chlorite (B76162) and NaH₂PO₄ to afford the final product, Boc-End(Cbz)₂-OH (yield over two steps: 74%).[5]
Route 2: Scalable Synthesis from Hydroxyproline Derivative
This highly stereoselective route provides L-allo-enduracididine in a high overall yield.[7][10]
Step 1: Synthesis of Azido Intermediate [8]
-
Starting from commercially available Boc-trans-Hyp-OH, invert the stereochemistry at the C-4 position via mesylation followed by displacement with sodium azide.
Step 2: Reductive Ring Opening [7][9]
-
Oxidize the pyrrolidine ring to the corresponding carbonyl compound.
-
Perform a reductive ring opening of the cyclic intermediate to yield a linear amino alcohol.
Step 3: Guanidinylation [8]
-
Reduce the azide group to an amine.
-
Install the guanidine moiety using Goodman's reagent.
Step 4: Cyclization and Final Product Formation [9]
-
Perform an intramolecular nucleophilic substitution to form the cyclic guanidine core of this compound.
-
Carry out a deprotection-reprotection sequence. First, treat the fully protected intermediate with a mixture of trifluoroacetic acid (TFA) and water to remove protecting groups.
-
Reprotect the α-amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final product, Boc-End(Cbz)₂-OH, which is suitable for solid-phase peptide synthesis (yield for this step: 76%).[9]
Conclusion
The protocols detailed in these application notes provide scalable and efficient methods for the synthesis of L-allo-enduracididine, a critical component for the development of teixobactin-based antibiotics. The choice between the (S)-glycidol and hydroxyproline-based routes will depend on the specific needs and resources of the research group. By making this rare amino acid more accessible, these synthetic strategies will undoubtedly accelerate research in this promising area of antibiotic drug discovery.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. Probing key elements of teixobactin–lipid II interactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 5. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. "A Highly Stereoselective And Scalable Synthesis Of L -Allo-Enduracidid" by William Craig, Janet Chen et al. [stars.library.ucf.edu]
- 8. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Labyrinth of Enduracididine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Enduracididine, a non-proteinogenic amino acid crucial for the activity of several potent antibiotics like teixobactin, presents a formidable challenge in synthetic chemistry. Its unique cyclic guanidinium (B1211019) core and stereochemical complexity demand meticulous planning and execution. This technical support center provides a comprehensive resource to troubleshoot common issues and answer frequently asked questions encountered during the chemical synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of this compound so challenging?
The synthesis of this compound is complex due to a combination of factors:
-
Multi-step Syntheses: Most reported routes involve numerous steps, often leading to low overall yields.[1][2]
-
Stereochemical Control: The molecule contains multiple stereocenters, and achieving the desired stereoisomer (e.g., L-allo-Enduracididine) requires highly stereoselective reactions.
-
Cyclic Guanidine (B92328) Formation: The construction of the five-membered cyclic guanidine core is often a bottleneck, requiring specific reagents and conditions to avoid side reactions.
-
Protecting Group Strategy: The guanidinyl group's high basicity and nucleophilicity necessitate a robust and orthogonal protecting group strategy to prevent unwanted reactions during the synthesis.[3]
-
Commercial Unavailability: this compound is not commercially available, making its synthesis a prerequisite for any research or drug development involving this amino acid.[4]
Q2: What are the main synthetic routes to L-allo-Enduracididine?
Several synthetic strategies have been developed, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials, desired scale, and stereochemical outcome. Key starting materials for various routes include:
Q3: What are the key considerations for protecting the guanidine group in this compound synthesis?
Protecting the guanidine functionality is critical to prevent its interference with other reactions. Key considerations include:
-
Orthogonality: The protecting groups should be stable under the reaction conditions used for other transformations and selectively removable without affecting other protecting groups.
-
Common Protecting Groups: Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are frequently used. Sulfonyl-based protecting groups have also been employed.[3]
-
Complete Protection: In some cases, fully protecting the cyclic guanidine with groups like an allyl group can suppress nucleophilic side reactions.
Troubleshooting Guides
This section provides troubleshooting for specific challenges encountered during this compound synthesis.
Problem 1: Low Yield in Intramolecular Cyclization to Form the Guanidine Ring
The intramolecular cyclization is a critical step in forming the characteristic five-membered ring of this compound. Low yields can be frustrating and halt the entire synthetic sequence.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Activation of the Leaving Group | Ensure the complete conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate, or triflate). Monitor the reaction by TLC or LC-MS. Consider using a more reactive activating agent if the reaction is sluggish. |
| Steric Hindrance | Steric hindrance around the reaction centers can impede cyclization. Consider using less bulky protecting groups on adjacent functionalities if the synthetic route allows. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some cyclizations require low temperatures (e.g., -78 °C) to minimize side reactions.[10] Screen different bases and solvents to find the optimal combination for your specific substrate. |
| Intermolecular Side Reactions | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Perform the reaction under high dilution conditions to promote intramolecular cyclization. |
Problem 2: Poor Stereoselectivity in the Synthesis
Controlling the stereochemistry at multiple centers is paramount for obtaining the biologically active isomer of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Reagents | For key stereochemistry-defining steps like dihydroxylation, use well-established stereoselective methods such as the Sharpless Asymmetric Dihydroxylation.[1][5][11] |
| Racemization | Basic or acidic conditions can sometimes lead to epimerization at stereocenters. Carefully control the pH during reaction and work-up steps. Analyze the stereochemical purity of intermediates at critical stages. |
| Substrate Control Issues | The inherent stereochemistry of the substrate may not be sufficient to direct the formation of the desired diastereomer. The use of chiral catalysts or auxiliaries may be necessary to achieve high diastereoselectivity. |
Problem 3: Difficulties in N-Mannosylation of β-Hydroxythis compound
The synthesis of N-mannosylated β-hydroxythis compound, a component of some antibiotics, is particularly challenging due to steric hindrance and the nature of the guanidine group.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance around the Guanidine Nitrogen | The cyclic guanidine moiety is sterically congested, making it a poor nucleophile. Consider using highly reactive glycosyl donors. |
| Incompatibility with Lewis Acids | The basic guanidine group can complex with and deactivate common Lewis acid catalysts used in glycosylation reactions. |
| Gold(I)-Catalyzed Glycosylation | Gold(I) catalysts have been shown to be effective for the N-mannosylation of hindered guanidine acceptors, proceeding under mild conditions and with high stereoselectivity.[12] |
| Choice of Glycosyl Donor | The choice of the glycosyl donor is critical. ortho-Alkynylbenzoate donors have been successfully used in gold(I)-catalyzed N-mannosylations. |
Experimental Protocols
Key Experiment: Intramolecular Cyclization via Triflate Activation
This protocol is adapted from a scalable synthesis of L-allo-enduracididine.[10]
-
Substrate Preparation: Dissolve the protected amino alcohol precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the solution.
-
Triflate Formation: Slowly add triflic anhydride (B1165640) (1.2 equivalents) to the reaction mixture. The formation of the triflate is usually rapid.
-
Cyclization: Stir the reaction mixture at -78 °C and monitor the progress of the cyclization by TLC or LC-MS. The reaction time can vary depending on the substrate.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Comparison of Reported Overall Yields for L-allo-Enduracididine Synthesis
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Hydroxyproline derivative | 10 | 31 | [2][6] |
| (S)-Glycidol | 10 | 22.75 | |
| (±)-Allylglycine | 5 | 6 | [7] |
| Protected aspartic acid | Not specified | Not specified | [13] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cyclization
Caption: Troubleshooting workflow for low yield in the cyclization step.
General Synthetic Pathway Decision Tree
Caption: Decision tree for selecting a synthetic route to L-allo-Enduracididine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 4. Frontiers | Thiol-ene Enabled Chemical Synthesis of Truncated S-Lipidated Teixobactin Analogs [frontiersin.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. A Highly Stereoselective and Scalable Synthesis of L-allo-Enduracididine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Studies toward the Mannopeptimycins: Synthesis of Orthogonally Protected β-Hydroxyenduracididines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enduracididine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Enduracididine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during your this compound synthesis experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient multi-step synthesis. Current synthetic routes are often cumbersome and inefficient.[1] The total synthesis of teixobactin (B611279), which contains this compound, can be laborious with low yields (e.g., 3.3%).[2][3] | Consider alternative, more scalable synthetic routes. For instance, a synthesis starting from a hydroxyproline (B1673980) derivative has been reported with a 31% overall yield over 10 steps.[4] A route starting from commercially available (S)-glycidol achieved an overall yield of 22.75% in ten steps.[5] |
| Poor Diastereoselectivity | Suboptimal reaction conditions for key stereocenter-forming steps, such as aziridination. For example, one route reported a 7:3 mixture of diastereomers in a key aziridination step, with attempts at optimization yielding no improvement.[1][6] | Re-evaluate the stereoselective steps in your synthesis. The choice of starting material and asymmetric reagents is critical. For instance, Sharpless asymmetric dihydroxylation can be used to introduce chirality with a reported diastereomeric ratio of 7:3, with the major isomer being the desired one.[5] A highly stereoselective synthesis with >50:1 diastereoselectivity has also been reported.[4] |
| Difficult Guanidinylation Step | Steric hindrance or incompatibility of the cyclic guanidine (B92328) motif with certain reagents, especially Lewis acids.[1] | Utilize effective guanidinylating agents like N,N′-Di-Cbz-1H-pyrazole-1-carboxamidine (Goodman's reagent).[1][5] One approach involves the reduction of an azide (B81097) to an amino alcohol followed by treatment with Goodman's reagent, which has been shown to give an 85% yield for the guanidinylation step.[5] |
| Undesired Side Reactions | Intramolecular ring opening during aziridine (B145994) opening.[1][6] Formation of diketopiperazine (DKP) by-products during solid-phase peptide synthesis (SPPS) when incorporating this compound.[7] | For aziridine opening, using sodium azide with BF₃·OEt₂ in DMF at 65 °C can prevent undesired intramolecular ring opening.[1][6] To avoid DKP formation in SPPS, a convergent synthesis strategy where a cyclic peptide fragment containing this compound is coupled to a linear peptide can be employed.[7] |
| Challenges in Purification | Co-elution of diastereomers or other impurities with similar properties to the target compound.[8] | Optimize HPLC conditions, including the gradient and column chemistry.[8] If diastereomers are difficult to separate, consider derivatization or using a different chromatographic technique. Employing orthogonal purification methods may also be necessary.[8] |
| High Cost of Synthesis | The multi-step nature of the synthesis and the use of expensive reagents contribute to high costs.[3][8] | Explore synthetic routes that utilize cheaper, commercially available starting materials, such as (S)-glycidol or a hydroxyproline derivative.[4][5] Consider replacing L-allo-enduracididine with more readily available amino acids like L-arginine in the context of synthesizing analogues of larger molecules like teixobactin, which can also lead to higher yields (10-24%).[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for achieving high yield in this compound synthesis?
A1: Based on reported syntheses, the key steps that significantly impact the overall yield are:
-
Stereoselective formation of key intermediates: Achieving high diastereoselectivity early in the synthesis is crucial to avoid challenging separations and loss of material later on.[1][4]
-
Efficient guanidinylation: The introduction of the cyclic guanidine moiety is a defining step. Using optimized reagents and conditions, such as Goodman's reagent on an amino alcohol precursor, can lead to high yields (e.g., 85%).[5]
-
Effective cyclization: The intramolecular cyclization to form the 5-membered ring of this compound is another critical step. A reported method using triflic anhydride (B1165640) and a hindered base at low temperatures resulted in a 90% yield.[5]
Q2: Are there scalable synthetic routes available for producing gram-scale quantities of this compound?
A2: Yes, scalability has been a focus of recent synthetic efforts.
-
A route starting from a hydroxyproline derivative is described as highly stereoselective and scalable.[4]
-
Another scalable synthesis starts from commercially available (S)-glycidol and has been demonstrated to be flexible for synthesizing all four diastereomers.[5]
-
A one-pot reaction to construct the L-allo-Enduracididine building block on a 30-gram scale in one hour has been reported, facilitating the gram-scale total synthesis of teixobactin.[7]
Q3: Can this compound be produced biologically?
A3: Recent research has explored the biosynthesis of this compound and its hydroxylated form, β-hydroxythis compound, in E. coli.[9] By introducing synthetic operons from Streptomyces hygroscopicus, researchers have successfully produced these non-proteinogenic amino acids.[9] This biosynthetic approach presents a potential alternative to chemical synthesis for pharmacological evaluation.[9]
Q4: I am having trouble with the N-mannosylation of the cyclic guanidine. What could be the issue?
A4: N-Mannosylation of the this compound core can be challenging due to steric hindrance around the reaction site and the poor compatibility of the cyclic guanidine with Lewis acids.[1] Initial attempts to glycosylate the cyclic guanidine using various donors under Lewis acidic or basic conditions have been reported to fail.[1] This step may require significant optimization of glycosylation donors, promoters, and reaction conditions.
Quantitative Data Summary
The following table summarizes yields from various synthetic routes to provide a comparative overview.
| Synthetic Route Starting Material | Key Steps | Overall Yield | Number of Steps | Diastereoselectivity | Reference |
| Allylglycine | Aziridination, Azide opening | Low (specific overall yield not stated) | - | 7:3 (S,S favored) | [1][6] |
| (S)-Glycidol | Sharpless asymmetric dihydroxylation, Staudinger reaction, Guanidinylation, Intramolecular cyclization | 22.75% | 10 | 7:3 (major isomer is desired) | [5] |
| Hydroxyproline derivative | Pyrrolidine oxidation, Reductive ring opening | 31% | 10 | >50:1 | [4] |
| L-4-hydroxyproline | Mesylation, Azide displacement, Oxidation, Reductive ring opening, Guanidinylation, Cyclisation | Not explicitly stated | - | - | [1] |
| Teixobactin Analogue (End replaced with Leu/Ile) | Microwave-assisted SPPS | 10-24% (of the final peptide) | - | - | [2][3] |
Key Experimental Protocols
Protocol 1: Guanidinylation using Goodman's Reagent
This protocol is adapted from a scalable synthesis of L-allo-Enduracididine.[5]
-
Azide Reduction (Staudinger Reaction):
-
Dissolve the azido (B1232118) alcohol intermediate (1 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (B44618) (2.9 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Guanidinylation:
-
After completion of the Staudinger reaction (monitored by TLC), add N,N′-Di-Cbz-1H-pyrazole-1-carboxamidine (Goodman's reagent) to the reaction mixture.
-
Continue stirring at room temperature until the amino alcohol is fully consumed.
-
Work up the reaction by extracting with an organic solvent and purify by column chromatography to obtain the guanidine derivative.
-
Protocol 2: Intramolecular Cyclization to form the this compound Skeleton
This protocol follows the guanidinylation step in a scalable synthesis.[5]
-
Dissolve the guanidine derivative (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add triflic anhydride.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography.
Visualizations
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biosynthesis of novel non-proteinogenic amino acids β-hydroxythis compound and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Enduracididine in Peptide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of enduracididine in peptide synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating this compound into a peptide sequence?
While this compound is a valuable non-proteinogenic amino acid, its unique cyclic guanidinium (B1211019) side chain can be prone to side reactions analogous to those seen with arginine. The most significant of these is the potential for intramolecular cyclization to form a lactam. This occurs when the carboxyl group of the this compound residue is activated for coupling, and the nucleophilic guanidinium group attacks the activated carboxyl, leading to a truncated peptide. Additionally, racemization at the alpha-carbon can occur during activation, a common issue for many amino acids in peptide synthesis.[1][2]
Q2: Which protecting groups are recommended for the guanidinium side chain of this compound during Fmoc-based solid-phase peptide synthesis (SPPS)?
The selection of an appropriate side-chain protecting group is critical to prevent side reactions. For this compound, protecting groups commonly used for arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl), are often employed.[3][4] The choice depends on the specific requirements of the synthesis, including the desired level of acid lability for deprotection. Syntheses of this compound-containing natural products like teixobactin (B611279) have successfully utilized Fmoc-L-allo-enduracididine with a Boc-protected side chain.[2]
Q3: How can I minimize δ-lactam formation during the coupling of Fmoc-Enduracididine-OH?
δ-Lactam formation is a prevalent side reaction for arginine and, by analogy, for this compound, leading to chain termination and the formation of deletion sequences.[4][5] To mitigate this:
-
Use efficient coupling reagents: Reagents like HBTU/HOBt or HATU are known to promote rapid amide bond formation, which can outcompete the intramolecular lactamization.
-
Optimize reaction conditions: Lowering the temperature during coupling can sometimes reduce the rate of lactam formation.
-
Pre-activation: Pre-activating the Fmoc-Enduracididine-OH for a short period before adding it to the resin can sometimes be beneficial, but prolonged pre-activation should be avoided as it can favor lactam formation.
-
Double coupling: In cases of sluggish coupling, performing a second coupling of the this compound residue can help to drive the desired reaction to completion.
Q4: What are the best practices to avoid racemization of the this compound residue during coupling?
Racemization is a general concern in peptide synthesis, particularly for sterically hindered amino acids or under harsh activation conditions.[1] To minimize racemization of this compound:
-
Use racemization-suppressing additives: The addition of HOBt (hydroxybenzotriazole) or OxymaPure® to the coupling cocktail is highly recommended.[1]
-
Avoid excessive base: Use the minimum necessary amount of a hindered base like N,N-diisopropylethylamine (DIPEA).
-
Choose appropriate coupling reagents: Carbodiimide-based reagents like DIC, when used with an additive, are generally effective at minimizing racemization.
Q5: I am observing incomplete removal of the side-chain protecting group from my this compound-containing peptide. What should I do?
Incomplete deprotection can be a significant issue, leading to a heterogeneous final product. The success of deprotection depends on the chosen protecting group and the cleavage cocktail.
-
For Pbf protection: A standard TFA-based cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) is typically effective. If incomplete deprotection is observed, extending the cleavage time or using a scavenger cocktail with higher scavenger concentration might be necessary.
-
For Boc protection: The Boc group is generally more acid-labile than Pbf. However, steric hindrance within the folded peptide can sometimes impede full deprotection. Ensure sufficient time and an adequate volume of the cleavage cocktail are used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low coupling efficiency of Fmoc-End(PG)-OH | 1. Steric hindrance from the bulky this compound side chain and protecting group (PG).2. Formation of δ-lactam, consuming the activated amino acid.[4][5] | 1. Use a more potent coupling reagent (e.g., HATU, HCTU).2. Perform a double coupling.3. Minimize pre-activation time to reduce lactam formation. |
| Presence of deletion sequences lacking this compound | δ-Lactam formation leading to chain termination.[4] | 1. Optimize coupling conditions to favor intermolecular coupling over intramolecular cyclization (see FAQ Q3).2. Confirm completion of the previous Fmoc deprotection step before coupling this compound. |
| Unexpected mass corresponding to peptide + protecting group fragments | Incomplete removal of the side-chain protecting group during final cleavage. | 1. Increase the cleavage time.2. Use a more effective scavenger cocktail (e.g., with EDT for Trp-containing peptides).3. Ensure the resin is adequately swollen in the cleavage cocktail. |
| Broad or multiple peaks in HPLC analysis of the crude peptide | 1. Racemization of the this compound residue.2. Other side reactions such as aspartimide formation if Asp is present in the sequence. | 1. Review coupling conditions for this compound and other amino acids; add racemization suppressants (see FAQ Q4).2. For aspartimide, consider using protecting groups on the backbone amide nitrogen of the preceding residue. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Enduracididine(Pbf)-OH
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-End(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.
Protocol 2: Final Cleavage and Deprotection of an this compound(Pbf)-Containing Peptide
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v). For peptides containing tryptophan, a cocktail containing 1,2-ethanedithiol (B43112) (EDT) is recommended to prevent alkylation of the indole (B1671886) side chain.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Visualizations
Caption: Competing pathways during this compound coupling.
Caption: Troubleshooting workflow for this compound peptide synthesis.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enduracididine Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Enduracididine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound coupling in SPPS challenging?
A1: The coupling of this compound is challenging primarily due to its structure. As a cyclic guanidinium (B1211019) amino acid, it presents significant steric hindrance, which can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[1][2][3] This steric bulk can lead to slow and incomplete coupling reactions, resulting in low yields and deletion sequences. In the synthesis of complex peptides like teixobactin (B611279), coupling of the this compound residue has been reported to require significantly extended reaction times, sometimes as long as 16–30 hours.[2][4]
Q2: Which protecting groups are recommended for the this compound side chain during Fmoc-SPPS?
A2: While specific commercially available Fmoc-Enduracididine building blocks may vary, the guanidinium group is typically protected to prevent side reactions. Common protecting groups for guanidinium functions in SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Boc (tert-butyloxycarbonyl), and Cbz (carboxybenzyl). The choice of protecting group can influence the steric hindrance and solubility of the amino acid derivative, thereby affecting coupling efficiency.[5][6] For a sterically demanding amino acid like this compound, the size of the side-chain protecting group is a critical consideration.
Q3: What are the potential side reactions during this compound coupling?
A3: Several side reactions can occur during the coupling of this compound, particularly due to its guanidinium group. These can include:
-
Incomplete Coupling: The most common issue, leading to deletion sequences in the final peptide.[7]
-
Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the free N-terminal amine of the peptide chain, forming a guanidinium moiety and capping the chain.[8][9][10] This can be minimized by pre-activating the amino acid before adding it to the resin.
-
Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with prolonged activation times or the use of certain bases.[11]
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue beads) after coupling.
-
Presence of deletion sequences (peptide mass minus this compound) in LC-MS analysis of the crude product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance | 1. Use a highly efficient coupling reagent: Employ potent uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, or COMU.[13][14][15] 2. Optimize reaction time and temperature: Increase the coupling time significantly (e.g., 4-24 hours). Consider microwave-assisted SPPS to reduce reaction times and improve efficiency.[2][4][15] 3. Perform a double coupling: After the initial coupling, repeat the procedure with a fresh solution of activated this compound.[16] | These strategies help to overcome the high activation energy barrier caused by steric hindrance. |
| Peptide Aggregation | 1. Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with N,N-Dimethylformamide (DMF) to improve solvation and disrupt secondary structures. 2. Incorporate backbone protection: If the sequence allows, use of pseudoproline dipeptides or other backbone protection strategies in preceding residues can disrupt aggregation.[17][18] | Aggregation can prevent reagents from accessing the reaction site. Improved solvation enhances reagent accessibility. |
| Suboptimal Reagent Concentration | Increase reagent excess: Use a higher excess of the Fmoc-Enduracididine derivative and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[12] | A higher concentration of reactants can help drive the reaction to completion. |
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Abbreviation | Class | Key Advantages for Hindered Couplings | Considerations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | High coupling efficiency and fast kinetics; reduced racemization compared to HBTU.[14][19] | Higher cost. Can cause guanidinylation of the N-terminus if not pre-activated.[10] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Very efficient and widely used.[13][19] | Can cause guanidinylation of the N-terminus if not pre-activated.[10] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; safer alternative to HOBt/HOAt-based reagents.[15][20] | Relatively newer reagent, may not be as widely available. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Efficient coupling with minimal side reactions.[19] | Byproducts can be allergenic. |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Cost-effective. Often used with additives like OxymaPure® or HOBt to improve efficiency and reduce racemization.[20] | Generally less efficient for highly hindered couplings compared to onium salts.[15] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Enduracididine(Pbf)₂-OH using HATU
This protocol is a recommended starting point for the efficient coupling of the sterically hindered Fmoc-Enduracididine(Pbf)₂-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Enduracididine(Pbf)₂-OH (4 equivalents), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (8 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 24 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 4-6.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Enduracididine(Pbf)₂-OH
Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered residues.[4]
-
Resin Preparation: Perform steps 1-3 from Protocol 1.
-
Reagent Preparation: In a separate vessel, prepare the activation solution as described in step 4 of Protocol 1.
-
Microwave Coupling:
-
Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling in a peptide synthesizer with microwave irradiation at a constant temperature (e.g., 75°C) for 10-30 minutes.
-
-
Post-Coupling: Perform steps 5-7 from Protocol 1.
Visualizations
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
Technical Support Center: Stability of Enduracididine
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Enduracididine under acidic conditions. Due to limited publicly available data on the specific degradation kinetics of this compound, this guide focuses on providing standardized protocols and troubleshooting advice for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a non-proteinogenic amino acid characterized by a unique cyclic guanidinium (B1211019) group.[1][2][3][4][5][6][7] It is a key component of several potent antibiotics, including teixobactin (B611279) and the mannopeptimycins.[1][2][3] The stability of this compound is crucial for the overall stability, efficacy, and safety of these drug candidates. Understanding its degradation profile under various conditions is a critical aspect of formulation development and regulatory compliance.[8]
Q2: What are the general principles for assessing the stability of a molecule like this compound?
The stability of a drug substance is typically evaluated through forced degradation (or stress testing) and long-term stability studies, following guidelines such as those from the International Council for Harmonisation (ICH).[8][9] Forced degradation studies deliberately expose the substance to harsh conditions like acidic and basic hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[8] This information helps in developing stability-indicating analytical methods.[10]
Q3: What specific challenges might be encountered when studying the stability of this compound under acidic conditions?
The cyclic guanidinium moiety of this compound is susceptible to hydrolysis under acidic conditions, which could lead to ring-opening and the formation of various degradation products. The presence of multiple chiral centers also means that epimerization could be a potential degradation pathway.[1] Monitoring these changes requires sensitive and specific analytical methods.
Q4: What analytical techniques are recommended for monitoring this compound degradation?
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying the parent compound and its degradation products.[11] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][11][12] Capillary electrophoresis could also be a useful orthogonal technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. | Screen different columns (e.g., C18, HILIC) and optimize mobile phase pH and organic solvent gradient. Consider using an ion-pairing agent if necessary. |
| Difficulty in identifying degradation products. | Low abundance of degradants; co-elution with the parent peak. | Use a more sensitive mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass data and MS/MS fragmentation. Optimize the chromatographic method to improve the separation of impurities. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore). Degradation products are strongly retained on the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Employ a stronger solvent in the mobile phase at the end of the gradient to elute any strongly retained compounds. |
| Inconsistent degradation rates between experiments. | Poor control over experimental parameters (temperature, pH). Instability of the acidic solution. | Use a calibrated temperature-controlled water bath or oven. Prepare fresh acidic solutions for each experiment and verify the pH before adding the sample. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
This protocol describes a general procedure for conducting a forced degradation study of this compound in an acidic solution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
For each time point, mix an aliquot of the this compound stock solution with an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 N and 0.01 N HCl.
-
Incubate the samples in a temperature-controlled environment at 40°C and 60°C.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the sample.
-
-
Sample Analysis:
-
Neutralize the withdrawn sample with an equivalent amount of sodium hydroxide (B78521) (NaOH) to stop the degradation.
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC-UV method.
-
Inject the samples into an LC-MS system to identify the mass of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 210 nm
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10] The specificity will be demonstrated by the separation of degradation products from the parent peak in the stressed samples.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 N HCl at 60°C
| Time (hours) | This compound Remaining (%) | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.8 | 1.5 | 4.3 |
| 4 | 90.5 | 5.1 | 3.2 | 8.3 |
| 8 | 82.1 | 9.8 | 6.5 | 16.3 |
| 12 | 74.8 | 13.5 | 9.8 | 23.3 |
| 24 | 58.3 | 22.1 | 16.5 | 38.6 |
| 48 | 35.1 | 35.2 | 25.8 | 61.0 |
| 72 | 19.8 | 42.5 | 31.2 | 73.7 |
Table 2: Summary of Forced Degradation Studies for this compound (Illustrative)
| Stress Condition | Temperature (°C) | Duration (hours) | This compound Degraded (%) | Major Degradation Products |
| 0.1 N HCl | 60 | 72 | 80.2 | Impurity 1, Impurity 2 |
| 0.01 N HCl | 60 | 72 | 25.4 | Impurity 1 |
| 0.1 N NaOH | 60 | 72 | >95 | Multiple Products |
| 3% H₂O₂ | 25 | 24 | 15.6 | Oxidation Product 1 |
| Heat | 80 | 168 | 8.9 | Thermal Product 1 |
| Light | ICH Photostability | - | <2 | No significant degradation |
Visualizations
Caption: Experimental workflow for the forced degradation of this compound.
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 6. [PDF] this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsm.com [ijpsm.com]
- 11. 1924513.fs1.hubspotusercontent-na1.net [1924513.fs1.hubspotusercontent-na1.net]
- 12. Biosynthesis of novel non-proteinogenic amino acids β-hydroxythis compound and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection Strategies for Enduracididine Protecting Groups
Welcome to the technical support center for Enduracididine protecting group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of protecting groups from the non-proteinogenic amino acid this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and guanidino functionalities of this compound?
A1: During the synthesis of this compound and its incorporation into peptides, several protecting groups are commonly employed to mask the reactive α-amino and side-chain guanidinium (B1211019) groups. These include:
-
α-Amino Group:
-
Boc (tert-Butoxycarbonyl): Frequently used in solid-phase peptide synthesis (SPPS) and removed under acidic conditions.[1][2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The cornerstone of an alternative SPPS strategy, removable under mild basic conditions.[2][3]
-
Cbz (Carbobenzyloxycarbonyl): A classic amino protecting group, often used in solution-phase synthesis, and typically removed by catalytic hydrogenolysis.[4][5][6]
-
-
Guanidino Group:
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A standard choice for protecting the guanidinium group of arginine, which is structurally similar to that of this compound. It is cleaved with strong acids like trifluoroacetic acid (TFA).[7][8][9]
-
Cbz (Carbobenzyloxycarbonyl): In some synthetic routes, multiple Cbz groups have been used to protect the guanidine (B92328) nitrogens.[10][11]
-
Tos (p-Toluenesulfonyl): An older protecting group for guanidino functions, requiring harsh removal conditions such as anhydrous hydrogen fluoride (B91410) (HF).[2][12]
-
Q2: I am observing incomplete Boc deprotection of my this compound-containing peptide. What are the likely causes and solutions?
A2: Incomplete Boc deprotection is a common issue in SPPS and can lead to deletion peptide impurities.[1] Several factors can contribute to this problem:
-
Insufficient Acid Concentration or Reaction Time: The concentration of trifluoroacetic acid (TFA) may be too low, or the deprotection time too short.[1][13]
-
Steric Hindrance: The bulky nature of this compound or adjacent amino acid residues can sterically hinder the access of TFA to the Boc group.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility.
To troubleshoot this, consider the following:
-
Increase the TFA concentration in dichloromethane (B109758) (DCM), for example, from 25% to 50%.[14]
-
Extend the reaction time, monitoring the progress by a qualitative method like the Kaiser test or by HPLC analysis of a small cleaved sample.[1]
-
Ensure adequate resin swelling by using an appropriate solvent and allowing sufficient time for the resin to swell before deprotection.
Q3: During the final TFA-mediated cleavage and deprotection of my peptide containing this compound protected with Pbf, I am seeing significant side-product formation. How can I minimize this?
A3: Side-product formation during TFA cleavage is often due to reactive carbocations generated from the Pbf group and other acid-labile protecting groups (e.g., tert-butyl).[7] These carbocations can alkylate nucleophilic residues like tryptophan and methionine.[7][15]
Solutions include:
-
Use of Scavengers: Incorporating a scavenger cocktail into your cleavage mixture is crucial. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[14] For peptides containing sensitive residues, more complex cocktails like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) can offer better protection.[7]
-
Optimize Cleavage Time: While longer cleavage times can improve deprotection, they can also increase the opportunity for side reactions. Perform a time-course study to find the optimal deprotection time for your specific peptide.[7]
Q4: I am experiencing side reactions during the piperidine-mediated Fmoc deprotection of an this compound-containing peptide. What are these side reactions and how can they be mitigated?
A4: The use of piperidine (B6355638) for Fmoc deprotection can sometimes lead to side reactions, particularly aspartimide formation if aspartic acid is present in the sequence.[16][17] While less common with this compound itself, if your peptide sequence is susceptible, you might consider:
-
Using a Milder Base: Alternative bases to piperidine, such as piperazine, have been shown to reduce side reactions like aspartimide formation.[16]
-
Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also help to suppress some side reactions.[16]
Troubleshooting Guides
Issue: Incomplete Cbz Deprotection by Catalytic Hydrogenolysis
| Symptom | Potential Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | Catalyst poisoning or deactivation. | Use a fresh batch of Palladium on Carbon (Pd/C) catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur-containing compounds. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure or use a transfer hydrogenation method with a hydrogen donor like ammonium (B1175870) formate.[4] | |
| Formation of N-benzyl protected tertiary amine. | Insufficient hydrogen source. | Ensure an adequate supply of hydrogen gas.[5] |
Issue: Incomplete Pbf Deprotection from this compound
| Symptom | Potential Cause | Suggested Solution |
| Pbf group remains on the final product after TFA cleavage. | Insufficient cleavage time. | Extend the cleavage time to 4 hours or longer, monitoring with HPLC.[7] |
| Peptide aggregation on resin. | Ensure the resin is well-swollen and use a sufficient volume of the cleavage cocktail to allow for agitation.[7] | |
| Low TFA concentration. | Use a high concentration of TFA, typically above 90%, in the cleavage cocktail.[7] |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation[4][6]
-
Dissolve the Cbz-protected this compound derivative in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) in a round-bottom flask.
-
Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, either from a balloon or a hydrogenator, and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis[1][14]
-
Swell the Boc-protected peptide-resin in dichloromethane (DCM).
-
Drain the solvent and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Agitate the mixture for 30 minutes at room temperature.
-
Filter the resin and wash it thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin again with DCM and proceed to the next coupling step.
-
To confirm deprotection, a small sample of the resin can be taken for a Kaiser test, which should give a positive (blue) result for a free primary amine.[1]
Protocol 3: Global Deprotection of Pbf and other Acid-Labile Groups with TFA[7]
-
In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Add the freshly prepared cleavage cocktail to the peptide-resin (typically 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Decision tree for selecting a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. EP0033976B1 - Method for protecting guanidino group and restoring the same - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. benchchem.com [benchchem.com]
troubleshooting aggregation of Enduracididine-containing peptides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Enduracididine-containing peptides. The information is presented in a question-and-answer format to directly address common issues, particularly aggregation, encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound-containing peptide is showing signs of aggregation and precipitation. What are the likely causes?
A1: Peptide aggregation is a common issue influenced by a variety of intrinsic and extrinsic factors. For this compound-containing peptides, the primary causes can be categorized as follows:
-
Intrinsic Factors:
-
Amino Acid Sequence: The overall hydrophobicity of the peptide sequence is a major driver of aggregation.[1] Even with the presence of the hydrophilic this compound residue, long stretches of non-polar amino acids can lead to self-association.
-
Secondary Structure: Peptides with a propensity to form β-sheet structures are particularly prone to aggregation, which can lead to the formation of organized fibrils.[1]
-
Net Charge and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net neutral charge.[1] At this pH, electrostatic repulsion between peptide molecules is minimal, increasing the likelihood of aggregation.
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, which can initiate and accelerate aggregation.[2]
-
pH of the Solution: If the pH of your buffer is close to the peptide's pI, solubility will be significantly reduced.[1]
-
Ionic Strength: The concentration of salts in your buffer can influence aggregation. Both very low and very high salt concentrations can sometimes promote aggregation depending on the specific peptide sequence. Salts can screen electrostatic repulsions, which can either be stabilizing or destabilizing.[2][3]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions and potentially causing conformational changes that expose aggregation-prone regions.
-
Agitation: Shaking or stirring can introduce air-water interfaces that may induce partial unfolding and subsequent aggregation of peptides.[2]
-
Q2: How does the this compound residue itself affect aggregation?
A2: The this compound residue possesses a cyclic guanidinium (B1211019) group, which is protonated and positively charged over a wide pH range, similar to arginine. This generally imparts hydrophilicity to the peptide. The calculated XLogP3 value for this compound is -4.5, indicating it is a very hydrophilic amino acid.
-
Potential to Reduce Aggregation: The positive charge and hydrophilicity of this compound can increase the overall solubility of a peptide in aqueous solutions by promoting favorable interactions with water and increasing electrostatic repulsion between peptide molecules.
-
Context is Key: Despite its hydrophilic nature, the presence of a single this compound residue may not be sufficient to prevent aggregation if the rest of the peptide sequence is highly hydrophobic or has a strong tendency to form β-sheets. Studies on the antibiotic teixobactin (B611279), which contains this compound, have shown that it can still form aggregates and that this aggregation may be part of its mechanism of action.[3][4][5] Furthermore, analogues of teixobactin where this compound is replaced with other positively charged residues like arginine or lysine (B10760008) also exhibit aggregation, suggesting the overall sequence context is a dominant factor.[3][4]
Q3: I am observing aggregation during solid-phase peptide synthesis (SPPS). What can I do?
A3: Aggregation during SPPS can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification. Here are some strategies to mitigate this:
-
Incorporate Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid can disrupt the hydrogen bonding that leads to interchain aggregation.[6]
-
Utilize Pseudoproline Dipeptides: Inserting pseudoproline dipeptides at Ser or Thr residues can introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that cause aggregation.[4][7]
-
"Difficult Sequence" Coupling Conditions: For problematic couplings, consider using stronger activation reagents like PyBOP®/HOBt, HBTU, or HATU, and allowing for longer reaction times.[7]
-
Chaotropic Salts: Adding chaotropic salts such as NaClO₄ or KSCN to the coupling mixture can help disrupt aggregation-causing hydrogen bonds.[6][7]
-
Elevated Temperature: Performing couplings at a higher temperature can sometimes overcome aggregation-related synthetic difficulties.[6]
Q4: My purified this compound-containing peptide is aggregating in solution. What steps can I take to improve its solubility and stability?
A4: For purified peptides, the focus shifts to optimizing the solution conditions. A systematic approach is recommended:
-
pH Adjustment: This is often the most effective first step. Ensure the pH of your buffer is at least 1-2 units away from the peptide's calculated isoelectric point (pI).[8] For peptides with a net positive charge (like many this compound-containing peptides), dissolving in a slightly acidic buffer (e.g., pH 4-6) can enhance solubility.
-
Inclusion of Excipients:
-
Arginine: Adding 50-100 mM L-arginine to the buffer can act as an aggregation suppressor.[2][8]
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.05% Tween 20) or zwitterionic detergents (e.g., 0.1% CHAPS) can help solubilize peptides by preventing hydrophobic interactions.[2][3]
-
Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) and then slowly diluting with your aqueous buffer can be effective.[9]
-
Summary of Troubleshooting Strategies for Peptide Aggregation
| Strategy | Application | Rationale | Key Considerations |
| pH Adjustment | In solution | Maximize net charge to increase electrostatic repulsion and solubility.[1][2] | Determine the peptide's pI and buffer at least 1-2 pH units away.[8] |
| Lower Peptide Concentration | In solution | Reduce the frequency of intermolecular collisions that lead to aggregation.[2] | May not be feasible for all experimental setups (e.g., NMR, crystallography). |
| Addition of L-Arginine | In solution | Arginine can suppress aggregation, possibly by interacting with hydrophobic patches or aromatic residues.[2][8] | Typically used at concentrations of 50-100 mM.[8] |
| Use of Detergents | In solution | Non-ionic or zwitterionic detergents can shield hydrophobic regions and prevent self-association.[2][3] | Use low concentrations (below the critical micelle concentration) to avoid interfering with biological assays. |
| Organic Co-solvents (e.g., DMSO) | In solution | Disrupt hydrophobic interactions that drive aggregation.[9] | Ensure the chosen solvent is compatible with your downstream application and used at the lowest effective concentration. |
| Backbone Protection (Hmb/Dmb) | During SPPS | Physically blocks the formation of intermolecular hydrogen bonds.[6] | Requires specialized amino acid derivatives and may necessitate modified cleavage protocols. |
| Pseudoproline Dipeptides | During SPPS | Induce a "kink" in the peptide chain to disrupt secondary structure formation.[4][7] | Applicable only at Ser or Thr residues. |
| Chaotropic Salts | During SPPS | Disrupts the hydrogen bond networks responsible for aggregation.[6][7] | Must be washed out before proceeding to the next synthesis step. |
Experimental Protocols
Protocol 1: Screening for Optimal Solubilization Conditions
This protocol outlines a method to test various buffer conditions to identify the optimal solution for your this compound-containing peptide.
-
Peptide Preparation: Start with a small, accurately weighed amount of lyophilized peptide.
-
Initial Solvent Screening:
-
Attempt to dissolve the peptide in sterile, deionized water.
-
If insoluble, try a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide), depending on the peptide's net charge.
-
For very hydrophobic peptides, dissolve in a minimal volume of DMSO and then dilute with water or buffer.[9]
-
-
Buffer pH Screening:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Attempt to dissolve the peptide in each buffer to the desired final concentration.
-
Visually inspect for clarity and use UV-Vis spectrophotometry to quantify the amount of soluble peptide.
-
-
Excipient Screening:
-
Using the best buffer identified in the previous step, prepare solutions containing potential anti-aggregation agents:
-
50 mM L-arginine
-
0.05% (v/v) Tween 20
-
-
Assess solubility as described above.
-
-
Analysis: Compare the solubility across all tested conditions to determine the optimal formulation.
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils.
-
Reagent Preparation:
-
Prepare a stock solution of the peptide at a concentration known to be prone to aggregation in a chosen buffer.
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water) and a working solution (e.g., 20 µM in the assay buffer).
-
-
Assay Procedure:
-
Incubate the peptide solution under conditions expected to induce aggregation (e.g., 37°C with gentle agitation).
-
At various time points, take a small aliquot of the peptide solution.
-
Add the peptide aliquot to the ThT working solution in a fluorescence microplate well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using an excitation wavelength of ~445 nm and an emission wavelength of ~486 nm.[10]
-
-
Data Analysis: An increase in fluorescence intensity over time is indicative of the formation of fibrillar aggregates.[10] Plot fluorescence intensity versus time to observe the aggregation kinetics, which often follow a sigmoidal curve.[2]
Visualizations
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. This compound | C6H12N4O2 | CID 15284838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Visualizing the mode of action and supramolecular assembly of teixobactin analogues in Bacillus subtilis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01388F [pubs.rsc.org]
- 4. Structural studies suggest aggregation as one of the modes of action for teixobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies suggest aggregation as one of the modes of action for teixobactin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
avoiding racemization during Enduracididine synthesis
Welcome to the Technical Support Center for Enduracididine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and controlling stereochemistry during the synthesis of the non-proteinogenic amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a non-proteinogenic α-amino acid that features a unique cyclic guanidine (B92328) moiety.[1] It is a key component of several potent antibiotics, including teixobactin. The biological activity of these peptides is highly dependent on the specific stereochemistry of their constituent amino acids. Therefore, controlling the stereochemistry of this compound during synthesis is critical to ensure the desired therapeutic effect of the final product.
Q2: What are the main challenges in avoiding racemization during this compound synthesis?
A2: The primary challenges in maintaining stereochemical integrity during this compound synthesis include:
-
Multiple Chiral Centers: this compound possesses multiple stereocenters, making it susceptible to the formation of diastereomers.
-
Guanidinylation Step: The introduction of the cyclic guanidine group can involve harsh reagents or conditions that may lead to epimerization at adjacent chiral centers.
-
Peptide Coupling: When incorporating protected this compound into a peptide chain, the activation of the carboxylic acid can lead to racemization via oxazolone (B7731731) formation, a common issue in peptide synthesis.[2][3]
Q3: Which synthetic routes offer the best stereocontrol?
A3: Several synthetic routes have been developed, with varying degrees of stereoselectivity. The method reported by Yuan et al. (2015), starting from a hydroxyproline (B1673980) derivative, has demonstrated excellent diastereoselectivity (>50:1).[4][5] In contrast, earlier methods, such as the one by Dodd et al., resulted in a 7:3 mixture of diastereomers, requiring chromatographic separation.[1][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (or Racemization) Detected in the Final Product | Suboptimal Synthetic Route: The chosen synthetic pathway may not be inherently stereoselective. | Action: Consider switching to a more stereoselective route, such as the one developed by Yuan et al.[4][5] |
| Harsh Guanidinylation Conditions: The reagents and conditions used to form the cyclic guanidine may be promoting epimerization. | Action: Explore milder guanidinylation reagents and conditions. For instance, using pre-activated reagents or optimizing the reaction temperature and time can be beneficial. | |
| Racemization during Peptide Coupling: The activation of the carboxylic acid of the protected this compound for peptide bond formation is a likely source of racemization. | Action: • Use coupling reagents known for low racemization, such as DEPBT or phosphonium-based reagents. • Incorporate racemization-suppressing additives like HOBt, HOAt, or Oxyma. The use of CuCl₂ in conjunction with HOBt has also been reported to be effective.[2][3] • Employ a sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) in minimal necessary amounts. • Perform the coupling reaction at lower temperatures (e.g., 0 °C). | |
| Difficulty in Separating Diastereomers | Similar Physicochemical Properties: The synthesized diastereomers may have very similar polarities, making them difficult to separate by standard chromatography. | Action: • Optimize the chromatographic conditions (e.g., try different solvent systems, gradients, or stationary phases). • Consider derivatization of the diastereomers to enhance their separation. • If separation is not feasible, it is crucial to switch to a more diastereoselective synthetic route for future syntheses. |
| Incomplete Guanidinylation Reaction | Low Reactivity of Precursors: The amine precursor may not be sufficiently nucleophilic, or the guanidinylating agent may be sterically hindered or not reactive enough. | Action: • Ensure that the amine precursor is fully deprotected and available for reaction. • Choose a more reactive guanidinylating agent. • Optimize reaction conditions such as temperature and reaction time. |
Data Presentation
Table 1: Comparison of Diastereoselectivity in Different this compound Synthetic Routes
| Synthetic Method | Key Transformation | Reported Diastereomeric Ratio (d.r.) | Reference |
| Shiba et al. (1975) | Bamberger cleavage of L-methylhistidine | Mixture of diastereomers | [1] |
| Dodd et al. (2004) | Azide (B81097) ring opening of a chiral aziridine (B145994) | 7:3 | [1][6][7] |
| Yuan et al. (2015) | Pyrrolidine (B122466) oxidation and reductive ring opening | >50:1 | [4][5] |
| Gangathade et al. (2021) | Sharpless asymmetric dihydroxylation | 7:3 | [8] |
Experimental Protocols
Highly Stereoselective Synthesis of L-allo-Enduracididine (Adapted from Yuan et al., 2015)
This protocol outlines the key steps for a highly stereoselective synthesis of L-allo-Enduracididine, starting from a protected hydroxyproline derivative. The key to the high diastereoselectivity lies in the stereocontrolled transformations throughout the synthetic sequence.
Key Steps:
-
Starting Material: Commercially available protected trans-hydroxyproline.
-
Pyrrolidine Oxidation: Oxidation of the pyrrolidine ring to an enamine intermediate.
-
Reductive Ring Opening: Stereoselective reduction of the enamine and subsequent ring opening to afford a linear amino acid precursor with the desired stereochemistry.
-
Guanidinylation: Introduction of the guanidine moiety using a suitable guanidinylating agent under mild conditions to form the cyclic guanidine ring of this compound.
-
Deprotection: Removal of protecting groups to yield the final L-allo-Enduracididine.
For detailed experimental procedures, including reagents, stoichiometry, and reaction conditions, please refer to the original publication by Yuan et al. (2015), Org. Lett. 17, 4620–4623.[4][5]
Diastereoselective Synthesis via Aziridination (Adapted from Dodd et al., 2004)
This protocol describes a route that, while less stereoselective, provides access to both L-Enduracididine and L-allo-Enduracididine after separation of the diastereomeric intermediates.
Key Steps:
-
Aziridination: Diastereoselective aziridination of a chiral allylglycine derivative. This step is reported to yield a 7:3 mixture of diastereomers.
-
Aziridine Ring Opening: Regioselective opening of the aziridine ring with an azide source.
-
Separation of Diastereomers: Chromatographic separation of the resulting diastereomeric azido-amino acid precursors.
-
Guanidinylation and Cyclization: Conversion of the separated diastereomers into the corresponding protected this compound isomers.
-
Deprotection: Final removal of protecting groups.
For detailed experimental procedures, please consult the original publication by Dodd et al. as cited in the Beilstein Journal of Organic Chemistry 2016, 12, 2325–2342.[1][6][7]
Visualizations
Caption: A generalized workflow for the synthesis of this compound, highlighting the critical step for controlling stereochemistry.
Caption: A decision-making flowchart for optimizing peptide coupling conditions to suppress racemization when incorporating this compound.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Highly Stereoselective and Scalable Synthesis of L-allo-Enduracididine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 8. thieme-connect.de [thieme-connect.de]
Navigating the Synthesis of L-allo-Enduracididine: A Technical Support Guide
For researchers and drug development professionals tackling the synthesis of L-allo-Enduracididine, a critical component of the promising antibiotic teixobactin (B611279), this technical support center offers a comprehensive guide to alternative synthetic routes, troubleshooting common experimental hurdles, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing L-allo-Enduracididine?
The synthesis of L-allo-Enduracididine is often hampered by several factors, including lengthy multi-step procedures, low overall yields, and difficulties in achieving the desired stereoselectivity.[1][2] The purification of the final compound can also be challenging due to its physical properties.[3]
Q2: Are there viable alternatives to synthesizing L-allo-Enduracididine for teixobactin analogues?
Yes, research has shown that L-allo-Enduracididine can be substituted with other amino acids, such as L-arginine or L-lysine, to produce teixobactin analogues with retained, and in some cases, enhanced antibacterial activity.[1] This approach can significantly simplify the overall synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | - Incomplete reactions at various steps.- Difficulty in purification leading to product loss.- Side reactions consuming starting materials or intermediates. | - Carefully optimize reaction conditions (temperature, time, stoichiometry) for each step.- Employ high-purity reagents and anhydrous solvents.- Utilize alternative purification techniques such as preparative HPLC. |
| Poor stereoselectivity | - Inadequate chiral control during key stereocenter-forming reactions (e.g., asymmetric dihydroxylation, aziridination). | - For Sharpless asymmetric dihydroxylation, ensure the correct AD-mix and chiral ligand are used for the desired stereoisomer.- In aziridination reactions, the choice of catalyst and protecting groups can significantly influence diastereoselectivity. |
| Formation of diketopiperazine (DKP) by-product in solid-phase synthesis | - The free α-amine of the L-allo-Enduracididine residue attacking the adjacent α-carboxyl of L-isoleucine during Fmoc deprotection.[1] | - Introduce the L-allo-Enduracididine as a dipeptide (e.g., Alloc-Ala-allo-End-OH) to mask the reactive sites.[1] |
| Incomplete guanidinylation | - Steric hindrance around the amine.- Low reactivity of the guanidinylating agent. | - Use a more reactive guanidinylating agent such as N,N′-di-Cbz-1H-pyrazole-1-carboxamidine.- Optimize reaction conditions (e.g., temperature, solvent) to favor the reaction. |
| Difficult purification of the final product | - The polar nature of the cyclic guanidine (B92328) moiety can lead to poor solubility in common organic solvents and streaking on silica (B1680970) gel chromatography. | - Consider converting the product to a salt to improve handling and solubility.- Utilize reversed-phase chromatography for purification. |
Comparison of Synthetic Routes
| Starting Material | Key Reactions | Number of Steps | Overall Yield | Key Advantages | Reference(s) |
| L-Hydroxyproline | Pyrrolidine oxidation, Reductive ring opening | 10 | 31% | High stereoselectivity (>50:1) | [4] |
| L-Aspartic Acid | Asymmetric nitroaldol reaction | 7 (to protected form) | 17% | Catalyst-controlled diastereoselectivity | [2][5] |
| (S)-Glycidol | Regioselective epoxide opening, Sharpless asymmetric dihydroxylation, Intramolecular cyclization | 10 | 22.75% | Scalable, commercially available starting material, stereoflexible | [6][7] |
Detailed Experimental Protocols
Synthesis from (S)-Glycidol
This scalable and stereoflexible route begins with commercially available (S)-glycidol.[6][7]
Step 1: Protection of (S)-Glycidol The primary hydroxyl group of (S)-glycidol is protected as a tert-butyldiphenylsilyl (TBDPS) ether in a 95% yield.
Step 2: Regioselective Epoxide Opening The epoxide ring is opened regioselectively using vinylmagnesium bromide and a CuI catalyst to yield the corresponding homoallylic alcohol in 96% yield.[6]
Step 3: Azide (B81097) Formation The alcohol is first mesylated and then treated with sodium azide (NaN₃) to introduce the azide group with inversion of configuration.
Step 4: Sharpless Asymmetric Dihydroxylation The olefin is dihydroxylated using Sharpless asymmetric dihydroxylation to install the two adjacent hydroxyl groups with the desired stereochemistry.
Step 5: Selective Mesylation and Azide Displacement The primary alcohol of the resulting diol is selectively mesylated and then displaced with azide to give an azido (B1232118) alcohol in 87% yield over two steps.[6]
Step 6: Staudinger Reduction and Guanidinylation The azide is reduced to the corresponding amine via a Staudinger reaction. The resulting amino alcohol is then treated with N,N′-di-Cbz-1H-pyrazole-1-carboxamidine to form the guanidine derivative in 85% yield.[6]
Step 7: Intramolecular Cyclization The key cyclic guanidine structure is formed via an intramolecular cyclization. This is achieved by treating the guanidine derivative with triflic anhydride (B1165640) and N,N-diisopropylethylamine at -78 °C, affording the cyclized product in 90% yield.[6][7]
Step 8: Deprotection The TBDPS protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, yielding the primary alcohol in 95% yield.[6][7]
Step 9 & 10: Oxidation to Carboxylic Acid The primary alcohol is first oxidized to the aldehyde using Dess-Martin periodinane (DMP). The aldehyde is then further oxidized to the carboxylic acid using Pinnick–Lindgren oxidation (sodium chlorite (B76162) and NaH₂PO₄), providing the final protected L-allo-Enduracididine in 74% yield over the two steps.[6][7]
Visualizing the Synthetic Pathways
To aid in understanding the workflow of the alternative synthetic routes, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow starting from L-Hydroxyproline.
Caption: Synthetic workflow starting from L-Aspartic Acid.
Caption: Synthetic workflow starting from (S)-Glycidol.
References
- 1. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 7. thieme-connect.de [thieme-connect.de]
Validation & Comparative
Enduracididine vs. Arginine: Unraveling their Roles in Teixobactin's Antibacterial Power
A deep dive into the structure-activity relationship of the groundbreaking antibiotic teixobactin (B611279) reveals a surprising twist in the tale of its most unique amino acid, L-allo-enduracididine. Initially thought to be indispensable for its potent antibacterial activity, subsequent research has demonstrated that substitution of this rare, cyclic guanidinium-containing residue with the more common amino acid arginine, and even other non-cationic residues, can maintain or in some cases enhance teixobactin's efficacy against drug-resistant pathogens. This guide provides a comprehensive comparison of enduracididine and arginine in the context of teixobactin's activity, supported by experimental data and detailed methodologies for researchers in drug development.
Teixobactin, a depsipeptide isolated from the uncultured bacterium Eleftheria terrae, has garnered significant attention for its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with no detectable resistance development.[1][2] Its mechanism of action involves the inhibition of cell wall synthesis through binding to lipid II and lipid III, crucial precursors for peptidoglycan and teichoic acid synthesis, respectively.[2][3] A key structural feature of teixobactin is the presence of the non-proteinogenic amino acid L-allo-enduracididine at position 10.[1][4]
Early hypotheses suggested that the positively charged guanidinium (B1211019) group of this compound was critical for the potent antibacterial activity of teixobactin, likely through interaction with the negatively charged phosphate (B84403) groups of lipid II.[5][6] However, the synthetic challenges associated with incorporating the rare and commercially unavailable L-allo-enduracididine spurred research into analogs where it was replaced by other amino acids, most notably the structurally similar, proteinogenic amino acid arginine.[1][5]
Comparative Antibacterial Activity: A Data-Driven Analysis
Initial studies involving the substitution of L-allo-enduracididine with L-arginine revealed a decrease in biological activity, seemingly confirming the importance of the natural residue.[1][5] However, further research has painted a more nuanced picture. While a direct swap to arginine can lead to reduced potency, other modifications to the teixobactin scaffold can compensate for this change. Moreover, some studies have shown that analogs with arginine at position 10 still exhibit significant antibacterial activity.[7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of natural teixobactin (containing this compound) and its arginine-substituted analog against various bacterial strains, as reported in the literature.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Teixobactin (with this compound) | S. aureus ATCC 29213 | 0.125 | [1] |
| Teixobactin (with this compound) | MRSA ATCC 33591 | 0.25 | [5] |
| Arg10-Teixobactin | S. aureus ATCC 29213 | 1 | [1] |
| Arg10-Teixobactin | MRSA ATCC 33591 | 1-2 | [5] |
Table 1: Comparison of MIC values for Teixobactin and Arg10-Teixobactin. This data illustrates that while the natural this compound-containing teixobactin is more potent, the arginine-substituted analog retains substantial antibacterial activity.
Interestingly, further investigations have revealed that the requirement for a cationic residue at position 10 is not absolute.[5][6] Analogs where this compound is replaced with non-polar residues like leucine (B10760876) and isoleucine have demonstrated highly potent antibacterial activity, comparable to natural teixobactin.[5][8] This suggests that the overall conformation of the molecule and hydrophobic interactions may play a more significant role than a localized positive charge.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to assess the antibacterial activity of compounds. The following is a generalized protocol based on the methodologies described in the cited literature.[9]
Microbroth Dilution Method for MIC Determination:
-
Bacterial Culture Preparation: A fresh overnight culture of the test bacterium (e.g., S. aureus) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation and Serial Dilution: The test compounds (teixobactin and its analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of two-fold serial dilutions of the stock solution is then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This is typically determined by visual inspection or by measuring the optical density at 600 nm.
Logical Relationship of this compound and Arginine to Teixobactin Activity
The following diagram illustrates the evolving understanding of the role of the amino acid at position 10 in teixobactin's activity.
Figure 1: This diagram illustrates the progression of understanding regarding the role of the amino acid at position 10 in teixobactin's antibacterial activity, from the initial belief in the essentiality of this compound to the discovery of potent analogs with arginine and even non-cationic residues.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. New Teixobactin Analogues with a Total Lactam Ring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Enduracididine Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of prominent enduracididine-containing antibiotic analogues. The data presented is supported by experimental findings from peer-reviewed studies.
This compound is a unique cyclic guanidinium (B1211019) amino acid found in a class of potent peptide antibiotics. Its presence has been linked to the high efficacy of these compounds against Gram-positive bacteria, including multidrug-resistant strains. This guide focuses on the comparative activity of key analogues such as teixobactin (B611279) and mannopeptimycins, which incorporate this compound or its derivatives.
Mechanism of Action: Targeting Lipid II
This compound-containing antibiotics, along with related compounds like ramoplanin, primarily exert their antibacterial effect by inhibiting bacterial cell wall biosynthesis.[1] They bind to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[2][3] This sequestration of Lipid II prevents its utilization by transglycosylase enzymes, thereby halting the extension of the peptidoglycan chain and ultimately leading to cell death.[1][4] This targeted mechanism is a key reason for their potency and the low frequency of observed resistance.
Caption: Inhibition of peptidoglycan synthesis by this compound analogues.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogues against clinically significant Gram-positive pathogens. Lower MIC values indicate higher potency.
Teixobactin Analogues
Teixobactin is a recently discovered antibiotic containing L-allo-enduracididine, which has shown remarkable activity against a range of resistant pathogens.[5] Various analogues have been synthesized to explore the structure-activity relationship.
| Compound/Analogue | Staphylococcus aureus ATCC 29213 (MSSA) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) ATCC 33591 MIC (µg/mL) | Enterococcus faecalis ATCC 29212 (VSE) MIC (µg/mL) | Vancomycin-Resistant Enterococcus (VRE) MIC (µg/mL) | Reference |
| Natural Teixobactin | 0.25 | 0.25 | - | - | [6][7] |
| TB1 (Analogue) | < 0.0625 | - | - | - | [6] |
| TB2 (Analogue) | 1-2 | - | 2-4 | - | [6] |
| TB3 (Analogue) | 1-2 | - | 2-4 | - | [6] |
| TXGS-3 | - | 4 | - | - | [7] |
| TXGS-4 | - | 4 | - | - | [7] |
| TXGS-7 | - | 4 | - | - | [7] |
| [Arg(Me)10,Nle11]teixobactin | - | 2-4 | - | - | [8] |
| Lys10-teixobactin (4) | - | 2-4 | - | 4 | [9] |
| Analogue 5 | - | 2-4 | - | 2-16 | [9] |
Mannopeptimycin Analogues
Mannopeptimycins are glycopeptide antibiotics that contain a derivative of this compound. Their activity is influenced by glycosylation and acylation patterns.
| Compound/Analogue | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) | Vancomycin-Resistant Enterococcus (VRE) MIC (µg/mL) | Reference |
| Mannopeptimycin α | >128 | >128 | [10][11] |
| Mannopeptimycin β | >128 | >128 | [10][11] |
| Mannopeptimycin γ | 4-8 | 8-32 | [10][11] |
| Mannopeptimycin δ | 4-8 | 8-32 | [10][11] |
| Mannopeptimycin ε | 2-4 | 4-32 | [10][11] |
Halogenated Enduracidin Analogues
Genetic engineering of the enduracidin biosynthetic cluster has produced analogues with altered chlorination patterns, all of which retained activity against Staphylococcus aureus.[12]
| Compound/Analogue | Activity against Staphylococcus aureus | Reference |
| Dideschloroenduracidins A and B | Retained Activity | [12] |
| Monodeschloroenduracidins A and B | Retained Activity | [12] |
| Trichlorinated enduracidin | Retained Activity | [12] |
Experimental Protocols
The antibacterial activity of this compound analogues is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on established methods for determining the MIC of antimicrobial agents.[13][14][15]
Caption: Workflow for the broth microdilution MIC assay.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a suitable broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
2. Preparation of Antimicrobial Agent Dilutions:
-
The this compound analogue is dissolved in a suitable solvent and then diluted in the broth medium to twice the highest concentration to be tested.
-
Serial two-fold dilutions are then performed in a 96-well microtiter plate. Each well will contain 50-100 µL of the diluted compound.[13][14]
3. Inoculation:
-
An equal volume (50-100 µL) of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 100-200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.[13]
4. Incubation:
5. Determination of MIC:
-
Following incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
-
Control wells for sterility (broth only) and growth (broth and inoculum without the antimicrobial agent) are included.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Teixobactin Analogues Show Promising In Vitro Activity on Biofilm Formation by Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Teixobactin Analogues with a Total Lactam Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannopeptimycins, New Cyclic Glycopeptide Antibiotics Produced by Streptomyces hygroscopicus LL-AC98: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannopeptimycins, new cyclic glycopeptide antibiotics produced by Streptomyces hygroscopicus LL-AC98: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enduracidin analogues with altered halogenation patterns produced by genetically engineered strains of Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Pivotal Role of Enduracididine in Peptide Antibiotics: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics. Enduracididine, a rare and structurally complex amino acid, is a key component of several potent peptide antibiotics, including the enduracidins, mannopeptimycins, and the recently discovered teixobactin (B611279).[1][2] Structure-activity relationship (SAR) studies have been crucial in elucidating the role of this compound in the antimicrobial activity of these peptides and in guiding the design of new, more effective analogs. This guide provides a comparative analysis of SAR studies focusing on this compound, supported by experimental data and detailed protocols.
Comparative Antibacterial Activity of this compound-Containing Peptide Antibiotics and Their Analogs
The modification of the this compound moiety and other residues in these peptides has profound effects on their antibacterial potency. The following tables summarize the minimum inhibitory concentration (MIC) values of various natural and synthetic analogs against clinically relevant Gram-positive pathogens.
Teixobactin Analogs: The Evolving View on this compound's Essentiality
Teixobactin is a potent antibiotic that inhibits bacterial cell wall synthesis by binding to Lipid II.[3] Initial studies suggested that the L-allo-enduracididine residue at position 10 is critical for its high activity. However, recent research has challenged this notion, demonstrating that replacement with other amino acids can maintain or even enhance its potency.[4][5]
Table 1: Comparative in vitro activity (MIC, µg/mL) of Teixobactin and its analogs with modifications at the this compound position (Position 10).
| Compound/Analog | Modification at Position 10 | MRSA ATCC 33591 | MRSA (Clinical Isolate) | Enterococcus faecalis (VRE) | Mycobacterium smegmatis | Reference(s) |
| Natural Teixobactin | L-allo-Enduracididine | 0.25 | 1 | 0.5 | 0.5 | [4][5] |
| Leu10-teixobactin | Leucine | 0.25 | - | ≤0.25 | ~1 | [4][5] |
| Ile10-teixobactin | Isoleucine | 0.25 | - | ≤0.0625 | 0.5 | [5] |
| Ala10-teixobactin | Alanine | 1-2 | - | - | 1-2 | [5] |
| Arg10-teixobactin | Arginine | - | - | - | 1-2 | [5] |
| Gly10-teixobactin | Glycine | - | - | - | - | [5] |
| d-Ala10-teixobactin | D-Alanine | - | - | - | - | [5] |
| N-Terminus Modified Analogs | VRE TH4938 | |||||
| Compound 20 | Biphenyl at N-terminus | 0.09 | [6] | |||
| Compound 21 | Benzophenone at N-terminus | 0.125 | [6] | |||
| Compound 26 | Biphenyl at N-terminus, C-terminal lactam | 0.0625 | [6] |
VRE: Vancomycin-Resistant Enterococci; MRSA: Methicillin-Resistant Staphylococcus aureus.
Mannopeptimycins: Importance of the Glycosylation and Acylation Pattern
Mannopeptimycins are cyclic glycopeptide antibiotics that also target the bacterial cell wall synthesis.[7] SAR studies have revealed that the disaccharide moiety and its isovaleryl substitution are critical for their biological activity.[1][8]
Table 2: Comparative in vitro activity (MIC, µg/mL) of Mannopeptimycin analogs.
| Compound/Analog | Key Structural Features | Staphylococci (MRSA) | Streptococci | Enterococci (VRE) | Reference(s) |
| Mannopeptimycin α | Lacks isovaleryl substitution | Poor activity | - | - | [1][8] |
| Mannopeptimycin β | Lacks the disaccharide moiety | Poor activity | - | - | [1][8] |
| Mannopeptimycin γ | Isovaleryl substitution | Two- to fourfold less active than ɛ | - | - | [1][8] |
| Mannopeptimycin δ | Isovaleryl substitution | Two- to fourfold less active than ɛ | - | - | [1][8] |
| Mannopeptimycin ɛ | Isovaleryl substitution | 2 - 4 | 2 - 4 | 4 - 32 | [1][8] |
| AC98-6446 (Semisynthetic) | Semisynthetic analog | 0.015 - 0.06 | - | - | [9] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the potency of antimicrobial agents. The following is a detailed methodology for the broth microdilution assay, a standard method used for this purpose.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
1. Materials:
- Mueller-Hinton Broth (MHB), cation-adjusted for certain organisms.[10]
- Sterile 96-well polypropylene (B1209903) microtiter plates (to prevent peptide adsorption).[10]
- Bacterial strains for testing.
- Peptide stock solutions of known concentration, typically dissolved in sterile deionized water or 0.01% acetic acid.[10][11]
- Sterile saline or phosphate-buffered saline (PBS).
- Spectrophotometer or microplate reader.
2. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate, select several colonies of the test bacterium and inoculate into a tube containing MHB.
- Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[10][11]
3. Preparation of Peptide Dilutions:
- Prepare a series of two-fold serial dilutions of the peptide stock solution in the appropriate solvent in separate tubes or a deep-well plate.
4. Assay Procedure:
- Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
- Add a specific volume (e.g., 10 µL or 100 µL depending on the dilution series) of each peptide dilution to the corresponding wells.
- Include a positive control for bacterial growth (no peptide) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.[12]
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth.
- Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is often defined as the concentration that inhibits growth by a certain percentage (e.g., ≥80% or ≥90%) compared to the growth control.[13]
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: SAR of Teixobactin at the this compound Position.
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. Mannopeptimycins, New Cyclic Glycopeptide Antibiotics Produced by Streptomyces hygroscopicus LL-AC98: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannopeptimycins, a novel class of glycopeptide antibiotics active against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannopeptimycins, new cyclic glycopeptide antibiotics produced by Streptomyces hygroscopicus LL-AC98: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthetic Pathway for Mannopeptimycins, Lipoglycopeptide Antibiotics Active against Drug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Enduracididine Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of Enduracididine incorporation into non-ribosomal peptides. It is intended to assist researchers in selecting and designing experiments to characterize novel antibiotics and other peptide-based therapeutics containing this unique amino acid. The guide contrasts the analysis of peptides containing this compound with analogues where it is substituted, particularly with L-arginine, and provides supporting experimental context and detailed protocols.
Introduction to this compound
This compound is a non-proteinogenic amino acid characterized by a cyclic guanidinium (B1211019) group. It is a key component of several potent antibiotics, including the enduracidins, mannopeptimycins, and the recently discovered teixobactin.[1] The presence of this compound is often crucial for the bioactivity of these compounds, as it is involved in binding to lipid II, a critical step in bacterial cell wall synthesis.[2] However, its unique structure also presents challenges for synthesis and analysis. Understanding its incorporation is therefore vital for the development of new antibiotics that can combat drug-resistant bacteria.
Biosynthesis of this compound
The biosynthesis of this compound proceeds from the precursor L-arginine through a series of enzymatic steps.[1] The key enzymes in this pathway, often encoded in the biosynthetic gene cluster of the parent antibiotic, are MppP, MppR, and MppQ.[3] MppP, a PLP-dependent hydroxylase, converts L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid.[1] MppR then catalyzes the dehydration and cyclization to form the characteristic imidazolidine (B613845) ring, and MppQ, an aminotransferase, completes the synthesis of L-enduracididine.[3] In some cases, a further hydroxylation can be catalyzed by MppO.[4]
Caption: Biosynthetic pathway of L-Enduracididine from L-arginine.
Mass Spectrometry Analysis: A Comparative Overview
Mass spectrometry (MS) is an indispensable tool for confirming the incorporation of this compound into a peptide backbone and for characterizing the resulting molecule. The most common techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap.
Comparison with Arginine Analogues
A common strategy in the development of synthetic analogues of this compound-containing peptides, such as teixobactin, is the substitution of this compound with the structurally similar but more readily available amino acid, L-arginine.[5] While this substitution can in some cases retain antibacterial activity, it provides a valuable point of comparison for mass spectrometry analysis.[2][6]
| Parameter | This compound-Containing Peptide | Arginine-Containing Peptide | Mass Spectrometry Implications |
| Mass Difference | Higher molecular weight | Lower molecular weight | The mass shift is the primary indicator of successful incorporation and can be readily detected by high-resolution MS. |
| Charge State | Similar to Arginine due to the guanidinium group | Positively charged at physiological pH | Both will readily form multiply charged ions in ESI-MS, facilitating detection. |
| Fragmentation | Fragmentation patterns can be complex due to the cyclic structure. | Well-characterized fragmentation, often with prominent y- and b-ions. Derivatization can enhance sequence-specific fragmentation.[7] | Comparative fragmentation analysis (MS/MS) is crucial for confirming the site of incorporation and the integrity of the this compound residue. |
| Antibacterial Activity | Often essential for high potency.[2] | Activity can be retained, reduced, or sometimes enhanced depending on the specific peptide and bacterial strain.[2][6] | MS analysis is a key step in correlating structural modifications with biological function. |
Quantitative Analysis of Incorporation
Determining the efficiency of this compound incorporation is critical for optimizing production and for structure-activity relationship (SAR) studies. A powerful technique for this is Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).[8][9] While not yet reported specifically for this compound, a SILAC-based approach can be readily adapted.
Proposed SILAC Workflow for this compound Incorporation
Caption: Proposed SILAC workflow for quantitative analysis.
This method would involve growing the producing organism in two separate media: one containing "light" (natural abundance isotopes) L-arginine and the other containing "heavy" (e.g., ¹³C₆,¹⁵N₄-labeled) L-arginine. The resulting peptides are then mixed, and the ratio of the heavy to light peptide peaks in the mass spectrum provides a direct measure of the incorporation efficiency of this compound derived from the supplied L-arginine.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of a Non-Ribosomal Peptide
This protocol is a general guideline and should be optimized for the specific peptide and matrix.
-
Extraction: Extract the peptide from the culture broth or cell pellet. For secreted peptides, centrifugation of the culture followed by solid-phase extraction (SPE) of the supernatant is common. A C18 cartridge is a good starting point.
-
Washing: Wash the SPE cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) with 0.1% formic acid) to remove salts and hydrophilic impurities.
-
Elution: Elute the peptide with a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).
-
Drying and Reconstitution: Dry the eluted sample under vacuum and reconstitute in a solvent compatible with the LC-MS system (e.g., 10% acetonitrile/0.1% formic acid in water).
LC-MS/MS Method for Peptide Characterization
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is typically used.[10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.[10]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 150-1500).
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Select the precursor ion corresponding to the peptide of interest for fragmentation.
-
Data Analysis: Analyze the fragmentation spectrum to confirm the amino acid sequence and the presence of the this compound residue. Compare the fragmentation pattern to that of an arginine-containing analogue if available.
-
Conclusion
The mass spectrometric analysis of this compound incorporation is a multifaceted process that is essential for the advancement of novel peptide antibiotics. By comparing the analysis of this compound-containing peptides with their more synthetically accessible analogues, such as those containing L-arginine, researchers can gain valuable insights into their structure and function. The use of quantitative techniques like SILAC can further enhance our understanding of the efficiency of incorporation, paving the way for the rational design and development of next-generation therapeutics.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic and Crystallographic Characterization of Enduracididine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural characterization of Enduracididine, a rare and complex amino acid that is a key component of several potent antibiotics, including teixobactin (B611279). The following sections detail the experimental methodologies, present quantitative data, and offer a comparative analysis of NMR spectroscopy, mass spectrometry, and X-ray crystallography in the elucidation of this compound's structure.
Introduction to this compound and the Importance of Structural Characterization
This compound is a non-proteinogenic amino acid featuring a unique cyclic guanidinium (B1211019) group. Its presence in natural products like the mannopeptimycins and teixobactin is crucial for their antibiotic activity.[1][2] Accurate and detailed structural characterization of this compound is paramount for understanding its role in molecular interactions, guiding synthetic efforts, and developing novel antibiotic analogs with improved efficacy and pharmacokinetic properties. The complex stereochemistry and functional group arrangement of this compound necessitate the use of powerful analytical techniques for its unambiguous identification and characterization.
NMR Spectroscopy: The Cornerstone of this compound's Structural Elucidation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a comprehensive analysis.
Key NMR Experiments for this compound Characterization:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing crucial information for determining the stereochemistry and 3D conformation.
Quantitative NMR Data for a Protected L-allo-Enduracididine Derivative
The following table summarizes the ¹H and ¹³C NMR chemical shift data for a protected form of L-allo-enduracididine (Boc-End(Cbz)₂-OH), as reported in the literature.[3] This data is instrumental in confirming the successful synthesis and structural integrity of this important building block.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 11.65 (s, 1H) | 163.6 |
| 8.71-8.68 (br s, 1H) | 157.3 |
| 7.57-7.50 (m, 4H) | 156.1 |
| 7.40-7.16 (m, 16H) | 153.5 |
| 5.10 (s, 2H) | 136.7 |
| 5.04 (s, 2H) | 135.6 |
| 4.82 (d, J = 8.8 Hz, 1H) | 135.5 |
| 4.55 (s, 1H) | 134.6 |
| 3.86-3.75 (m, 1H) | 132.9 |
| 3.75-3.59 (m, 3H) | 132.7 |
| 3.51 (dd, J = 10.3, 3.7 Hz, 1H) | 129.9 |
| 3.23-3.08 (m, 1H) | 129.8 |
| 1.65-1.53 (m, 1H) | 128.6 |
| 1.37 (s, 9H) | 128.5 |
| 1.35-1.25 (m, 1H) | 128.4 |
| 0.98 (s, 9H) | 128.3 |
| 128.1 | |
| 127.8 | |
| 80.1 | |
| 68.0 | |
| 67.0 | |
| 66.3 | |
| 48.6 | |
| 46.3 | |
| 38.1 | |
| 28.3 | |
| 26.8 | |
| 19.2 |
Data extracted from the synthesis of a protected L-allo-enduracididine derivative.[3]
Experimental Protocol for 2D NMR of this compound
The following is a generalized protocol for the acquisition of 2D NMR data for an this compound sample. Specific parameters may need to be optimized based on the sample concentration, solvent, and available instrumentation.
-
Sample Preparation: Dissolve 1-5 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final volume of 0.5-0.6 mL in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C.
-
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish H-H correlations.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to determine one-bond H-C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond H-C correlations.
-
NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 200-800 ms (B15284909) for small molecules) to identify through-space proton proximities.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) to the free induction decays (FIDs).
-
Perform Fourier transformation in both dimensions.
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent signal or an internal standard.
-
Alternative and Complementary Characterization Techniques
While NMR is a powerful tool, a comprehensive characterization of this compound often involves the use of other analytical techniques, primarily mass spectrometry and X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition with high accuracy.
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the precise molecular formula of this compound, which helps to distinguish it from other compounds with the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to provide structural information. The fragmentation pattern of this compound can help to confirm the connectivity of its atoms and the presence of its characteristic cyclic guanidinium group.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (typically in the low µM to nM range) in a suitable solvent such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common and suitable ionization technique for amino acids.
-
MS Scan: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺).
-
HRMS: If using a high-resolution instrument (e.g., Orbitrap or TOF), determine the accurate mass and use it to calculate the elemental composition.
-
MS/MS Analysis: Select the molecular ion of this compound for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the MS/MS spectrum to observe the fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to deduce structural features of the molecule.
References
Enduracididine-Modified Peptides: A Comparative Analysis of Antibacterial Potency
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Enduracididine, a rare, cyclic guanidinium-containing amino acid, is a key component of several potent peptide antibiotics. This guide provides an objective comparison of the antibacterial potency of this compound-modified peptides against their synthetic analogues, supported by experimental data.
Mechanism of Action: Targeting the Bacterial Cell Wall
This compound-containing peptides, such as teixobactin (B611279) and mannopeptimycins, primarily exert their antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Their principal target is Lipid II, an essential precursor for peptidoglycan synthesis.[2][3][4] By binding to Lipid II, these peptides sequester it, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell death.[1][5] This mechanism is distinct from many existing antibiotics, and it is believed to contribute to the low frequency of resistance development.[4]
The this compound moiety is thought to play a crucial role in the high-affinity binding to the pyrophosphate region of Lipid II.[3] However, recent studies on synthetic analogues have shown that this residue is not strictly essential for potent antibacterial activity, opening new avenues for antibiotic design.
Caption: Inhibition of peptidoglycan synthesis by this compound-modified peptides.
Comparative Antibacterial Potency
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound-containing peptides and their analogues against common Gram-positive pathogens. Lower MIC values indicate higher potency.
Table 1: MIC (µg/mL) of Teixobactin and its Analogues against Staphylococcus aureus
| Compound | This compound Moiety | MRSA ATCC 33591 | MSSA ATCC 29213 | Reference |
| Teixobactin | Present | 0.25 | 0.5 | [6][7] |
| [Arg¹⁰]-Teixobactin | Replaced with Arginine | 1-2 | 1-2 | [8] |
| [Lys¹⁰]-Teixobactin | Replaced with Lysine | 2-4 | 2-4 | [8] |
| [Leu¹⁰]-Teixobactin | Replaced with Leucine | 0.25 | 0.25-1 | [6][8] |
| [Ile¹⁰]-Teixobactin | Replaced with Isoleucine | 0.25 | 0.25 | [6] |
| Vancomycin | N/A | 0.125-2 | 0.125-2 | [8] |
Table 2: MIC (µg/mL) of Mannopeptimycins against Gram-Positive Bacteria
| Compound | S. aureus (MRSA) | Enterococcus faecalis (VRE) | Reference |
| Mannopeptimycin ε | 2-4 | 4-32 | [9][10] |
| Mannopeptimycin γ | 4-8 | 8-64 | [9][10] |
| Mannopeptimycin δ | 4-8 | 8-64 | [9][10] |
| Mannopeptimycin α | >128 | >128 | [9][10] |
| Mannopeptimycin β | >128 | >128 | [9][10] |
Experimental Protocols
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial peptides, based on established guidelines with modifications for cationic peptides.[11][12][13][14][15]
Broth Microdilution Assay for MIC Determination
1. Materials:
- Test peptides
- Bacterial strains
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well, low-binding polypropylene (B1209903) microtiter plates
- Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
- Spectrophotometer
- Incubator (37°C)
2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to obtain a range of concentrations.
4. Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 µL of each peptide dilution to the corresponding wells. c. Include a growth control (bacteria with no peptide) and a sterility control (broth only). d. Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Caption: Workflow for the broth microdilution assay to determine MIC.
Conclusion
The data presented indicate that the this compound moiety is a significant contributor to the antibacterial potency of peptides like teixobactin. However, the remarkable activity of non-enduracididine analogues, such as [Leu¹⁰]- and [Ile¹⁰]-teixobactin, demonstrates that potent activity can be retained and even broadened by strategic amino acid substitutions.[6][7] This opens up exciting possibilities for the rational design of new antibiotics that are not only potent but also potentially easier and more cost-effective to synthesize. Further research into the structure-activity relationships of these peptides will be crucial in developing the next generation of therapeutics to combat multidrug-resistant bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Isobactins: O-acyl isopeptide prodrugs of teixobactin and teixobactin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannopeptimycins, New Cyclic Glycopeptide Antibiotics Produced by Streptomyces hygroscopicus LL-AC98: Antibacterial and Mechanistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannopeptimycins, new cyclic glycopeptide antibiotics produced by Streptomyces hygroscopicus LL-AC98: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enduracididine Stereochemistry in Synthetic Peptides: A Comparative Guide
The precise stereochemistry of non-proteinogenic amino acids is paramount in the development of synthetic peptides with therapeutic potential. Enduracididine (End), a key component of potent antibiotics like teixobactin (B611279), is a prime example where stereochemical integrity dictates biological activity.[1] An approximately 10-fold reduction in the antibacterial activity of teixobactin analogues is observed when the naturally occurring L-allo-enduracididine is replaced with L-arginine.[1] This guide provides a comparative overview of analytical techniques for validating the stereochemistry of this compound in synthetic peptides, complete with experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for this compound Stereochemical Validation
The selection of an appropriate analytical method for determining the stereochemistry of this compound depends on several factors, including the required sensitivity, the availability of instrumentation, and the nature of the peptide sample. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Resolution | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Advanced Marfey's Method | Derivatization with a chiral reagent (e.g., FDAA) followed by RP-HPLC-MS analysis of the resulting diastereomers.[2] | High | High (pmol range) | Moderate | Robust, applicable to unusual amino acids without standards, highly sensitive.[2] | Requires peptide hydrolysis, which can be destructive; derivatization adds an extra step.[3] |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP).[3] | Variable (depends on CSP and analyte) | Moderate | High | Direct analysis without derivatization, faster analysis time.[3] | Requires screening of expensive chiral columns, may have lower sensitivity than derivatization methods.[3] |
| NMR Spectroscopy (NOESY) | Measurement of the Nuclear Overhauser Effect (NOE), where the transfer of nuclear spin polarization between spatially close protons provides information on stereochemistry.[4] | High (for conformational analysis) | Low (requires mg of sample) | Low | Provides detailed 3D structural information in solution, non-destructive.[5] | Low sensitivity, complex data analysis, not suitable for high-throughput screening. |
| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase.[6] | High | High | High | High resolution and sensitivity for volatile compounds. | Requires derivatization to increase volatility, not suitable for intact peptides. |
| Mass Spectrometry (MS/MS) | Fragmentation of diastereomeric ions can produce different fragment ion abundances, allowing for differentiation. | Moderate | High | High | High sensitivity and throughput, can be coupled with LC for complex mixtures. | Differentiation of stereoisomers can be challenging and may require specific fragmentation techniques. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific peptide sequences and instrumentation.
Advanced Marfey's Method for this compound Stereochemical Analysis
This method involves the hydrolysis of the peptide, derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and subsequent analysis by LC-MS.[2]
a) Peptide Hydrolysis:
-
Place 10-50 µg of the synthetic peptide in a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Re-dissolve the amino acid hydrolysate in 100 µL of water.
b) Derivatization:
-
To the 100 µL amino acid solution, add 40 µL of 1 M NaHCO₃.
-
Add 80 µL of a 1% (w/v) solution of L-FDAA or D-FDAA in acetone (B3395972).
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with mobile phase for LC-MS analysis.
c) LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 340 nm and ESI-MS in positive ion mode.
-
Analysis: Compare the retention times of the derivatized amino acids from the sample with those of derivatized L- and D-amino acid standards. The elution order of the diastereomers will reveal the stereochemistry of the amino acids in the peptide.
Chiral HPLC for Direct Enantiomeric Separation of this compound
This method allows for the direct analysis of the peptide hydrolysate on a chiral stationary phase without derivatization.
a) Peptide Hydrolysis:
-
Follow the same hydrolysis protocol as described for the Marfey's method.
b) Chiral HPLC Analysis:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column). Column selection is critical and may require screening.
-
Mobile Phase: Typically a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The exact composition will depend on the CSP.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV or MS detection.
-
Analysis: Compare the retention times of the amino acids in the hydrolysate with those of authentic L- and D-Enduracididine standards.
NMR Spectroscopy: 2D NOESY for Stereochemical Confirmation
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of amino acids within an intact peptide by measuring through-space proton-proton interactions.[4]
a) Sample Preparation:
-
Dissolve 1-5 mg of the synthetic peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mM.
b) NMR Data Acquisition:
-
Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The mixing time should be optimized to observe key NOE cross-peaks (typically 100-300 ms).
c) Data Analysis:
-
Process the 2D NOESY spectrum using appropriate software.
-
Assign the proton resonances of the peptide.
-
Identify characteristic NOE cross-peaks between protons on adjacent residues and within the this compound ring. The pattern of these NOEs can provide information about the local conformation and relative stereochemistry. For example, specific NOEs between the α-proton and side-chain protons can help to define the stereocenter.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enduracididine and Other Cyclic Guanidino Amino Acids in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Cyclic guanidino amino acids, a class of non-proteinogenic amino acids, have garnered considerable attention in this area. Among these, Enduracididine, a key component of potent antibiotics like Enduracidin and Teixobactin, stands out. This guide provides a comparative analysis of this compound and other cyclic guanidino amino acids, focusing on their role in antibacterial activity, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound and Cyclic Guanidino Amino Acids
This compound is a rare, cyclic amino acid characterized by a unique five-membered guanidinium (B1211019) ring. It is a critical component of several naturally occurring antibiotics that exhibit potent activity against Gram-positive bacteria, including resistant strains. Its presence is often associated with the inhibition of bacterial cell wall synthesis.
Other notable cyclic guanidino amino acids include Capreomycidine, which possesses a six-membered ring, and various synthetic analogues. These compounds are of significant interest due to their potential to confer unique structural and functional properties to peptides, influencing their biological activity and pharmacokinetic profiles.
Comparative Antibacterial Activity
The antibacterial efficacy of antibiotics containing cyclic guanidino amino acids varies depending on the specific amino acid, the overall structure of the parent molecule, and the target bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several key antibiotics, providing a quantitative comparison of their potencies.
Table 1: Comparative MIC Values of Teixobactin and its Analogues (this compound Replacement)
| Compound | Amino Acid at Position 10 | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. Enterococcus faecalis (VRE) | MIC (µg/mL) vs. M. smegmatis |
| Teixobactin | L-allo-Enduracididine | 0.25[1][2] | ≤ 0.0625[1][2] | 0.5[1][2] |
| Arg10-teixobactin | L-Arginine | 1-2[1][2] | 1-4 | 1-2[1][2] |
| Lys10-teixobactin | L-Lysine | 2-4 times lower than Arg10-teixobactin | - | - |
| Ala10-teixobactin | L-Alanine | 1-2[1][2] | - | 1-2[1][2] |
| Leu10-teixobactin | L-Leucine | ≤ 0.25[1][2] | ≤ 0.25[1][2] | ~1[1][2] |
| Ile10-teixobactin | L-Isoleucine | ≤ 0.25[1][2] | ≤ 0.0625[1][2] | 0.5[1][2] |
Data compiled from multiple sources. Specific strains and testing conditions may vary.
Table 2: MIC Values of Other Antibiotics Containing Cyclic Guanidino Amino Acids
| Antibiotic | Cyclic Guanidino Amino Acid | Target Organism | MIC (µg/mL) |
| Enduracidin | This compound | Staphylococcus aureus (including MRSA) | < 0.05 - < 1[3][4][5][6] |
| Mannopeptimycin ε | β-hydroxythis compound | Methicillin-resistant staphylococci | 2 - 4[7] |
| Mannopeptimycin ε | β-hydroxythis compound | Vancomycin-resistant enterococci | 4 - 32[7][8] |
| Minosaminomycin | Mycosporine-like amino acid | Mycobacterium smegmatis | 1.56 - 15.6[9][10][11][12] |
| Minosaminomycin | Mycosporine-like amino acid | Mycobacterium phlei | 6.25[9][13] |
Mechanisms of Action
The primary mechanism of action for this compound-containing antibiotics like Enduracidin and Teixobactin is the inhibition of bacterial cell wall synthesis . They achieve this by binding to Lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway. This binding sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell lysis.
In contrast, other antibiotics containing cyclic guanidino amino acids may have different targets. For instance, Minosaminomycin inhibits protein synthesis by targeting the bacterial ribosome.[10][11] This difference in mechanism highlights the versatility of this class of amino acids in conferring diverse biological activities.
Caption: Comparative mechanisms of action of antibiotics containing cyclic guanidino amino acids.
Experimental Protocols
Solid-Phase Peptide Synthesis of Teixobactin Analogues
This protocol outlines the general steps for synthesizing Teixobactin analogues where the L-allo-Enduracididine residue is replaced with other amino acids.
Caption: General workflow for the solid-phase synthesis of Teixobactin analogues.
Methodology:
-
Resin Preparation: 2-Chlorotrityl chloride resin is swelled in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin in the presence of a coupling agent like N,N'-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Subsequent Amino Acid Couplings: The subsequent Fmoc-protected amino acids are coupled sequentially using a coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA in DMF).
-
Cleavage: Once the linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization: The linear peptide is cyclized in solution at high dilution to favor intramolecular cyclization. This is often achieved by forming a lactam bond between the N-terminus and the side chain of an appropriate amino acid (e.g., D-Gln4).
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., ~5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Lipid II Binding Assay (Surface Plasmon Resonance)
Principle: Surface Plasmon Resonance (SPR) can be used to measure the binding affinity of an antibiotic to Lipid II in real-time.
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is functionalized, and Lipid II is immobilized on the chip surface.
-
Analyte Preparation: The antibiotic (analyte) is prepared in a suitable running buffer at various concentrations.
-
Binding Measurement: The analyte solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured.
-
Data Analysis: The association and dissociation rates are determined from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from these rates.
Conclusion
This compound is a crucial component for the high antibacterial potency of natural products like Teixobactin and Enduracidin. However, recent studies on Teixobactin analogues have revealed that replacing this compound with other amino acids, particularly hydrophobic ones like Leucine and Isoleucine, can maintain or even enhance activity. This finding is significant for the development of synthetic and more accessible analogues. The diverse mechanisms of action observed for different cyclic guanidino amino acid-containing antibiotics underscore the potential of this structural motif in designing novel antibacterial agents to combat the growing challenge of antibiotic resistance. Further exploration of synthetic cyclic guanidino amino acids and their incorporation into peptide scaffolds holds great promise for the future of antibiotic drug discovery.
References
- 1. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teixobactin analogues reveal this compound to be non-essential for highly potent antibacterial activity and lipid II binding - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03241B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. osu-wams-blogs-uploads.s3.amazonaws.com [osu-wams-blogs-uploads.s3.amazonaws.com]
- 5. Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Mannopeptimycins, new cyclic glycopeptide antibiotics produced by Streptomyces hygroscopicus LL-AC98: antibacterial and mechanistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Studies toward the Mannopeptimycins: Synthesis of Orthogonally Protected β-Hydroxyenduracididines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Minosaminomycin - Biochemicals - CAT N°: 36406 [bertin-bioreagent.com]
Assessing the In Vivo Efficacy of Enduracididine Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Enduracididine-containing peptides, a class of natural products, have garnered considerable interest for their potent activity against Gram-positive pathogens. This guide provides an objective comparison of the in vivo efficacy of prominent this compound peptides, primarily teixobactin (B611279) and enduracidin, with established antibiotics such as vancomycin (B549263) and daptomycin. The information is supported by experimental data from various animal models of infection.
Mechanism of Action: Targeting Lipid II
This compound peptides exert their bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Their primary target is Lipid II, a highly conserved precursor molecule. By binding to Lipid II, these peptides prevent its incorporation into the growing peptidoglycan chain, ultimately leading to cell lysis and death.[1] This mechanism is distinct from many other classes of antibiotics, and the targeting of a non-proteinaceous, essential precursor makes the development of resistance more challenging for bacteria.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo efficacy data for this compound peptides and comparator antibiotics from various murine infection models. It is important to note that direct head-to-head comparisons in the same study provide the most robust data. In cases where direct comparisons are unavailable, data from similar models are presented to provide a relative sense of potency.
Table 1: Efficacy in Murine Sepsis Models
| Antibiotic | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Comparator | Comparator Result | Citation |
| Teixobactin | MRSA | Septicemia | Single i.v. dose (1-20 mg/kg) 1h post-infection | 48h Survival | 100% survival at ≥1 mg/kg | Vehicle | 10% survival | [2] |
| Teixobactin | MRSA | Septicemia | Single i.v. dose | PD50 | 0.2 mg/kg | Vancomycin | 2.75 mg/kg | [2][3] |
| Enduracidin | S. aureus KS 185-4 | Systemic Infection | Single s.c. dose 60 min post-infection | ED50 (7-day survival) | ~2.27 - 3.2 mg/kg | - | - | [4][5] |
| Daptomycin | S. aureus | Bacteremia/Endocarditis | 6 mg/kg/day | Prevention of resistance | Effective | Suboptimal doses | Resistance emerged | [6] |
Table 2: Efficacy in Murine Thigh Infection Models
| Antibiotic | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result (log10 CFU reduction vs. control) | Comparator | Comparator Result | Citation |
| Teixobactin | MRSA | Neutropenic Thigh | Single i.v. dose (unspecified) 2h post-infection | Bacterial load at 26h | Significant reduction | Vancomycin | Significant reduction | [2] |
| Daptomycin | S. aureus | Neutropenic Thigh | 0.20 to 400 mg/kg/day (s.c.) | Bacterial load at 24h | Dose-dependent killing | - | - | [7] |
Table 3: Efficacy in Other Infection Models
| Antibiotic | Bacterial Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| Teixobactin | S. pneumoniae | Immunocompetent Lung Infection | Two i.v. doses (24h & 36h post-infection) | Bacterial load at 48h | ~6 log10 CFU reduction in lungs | [2] |
| Teixobactin | B. anthracis | Rabbit Inhalation Anthrax | i.v. treatment upon antigen detection | Survival and bacterial load | 100% survival, cleared bacteremia | [8] |
| Teixobactin analogue (d-Arg4-Leu10-teixobactin) | S. aureus | Mouse Keratitis | Topical instillation | Bacterial load and corneal edema | >99.0% reduction in bioburden, significant edema reduction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo efficacy studies. Below are generalized protocols for common murine infection models used to evaluate antibacterial agents.
Murine Sepsis (Peritonitis) Model
This model simulates a systemic bacterial infection originating from the peritoneal cavity.
-
Animal Model: Typically, 6-8 week old female or male mice (e.g., C57BL/6 or CD-1) are used.
-
Induction of Sepsis:
-
Fecal Slurry Injection: A standardized fecal slurry is prepared from fresh murine cecal contents and administered via intraperitoneal (i.p.) injection. This induces a polymicrobial sepsis.
-
Bacterial Inoculum: Alternatively, a specific bacterial strain (e.g., MRSA) is grown to mid-logarithmic phase, washed, and resuspended in sterile saline or PBS to a desired concentration (e.g., 1 x 10^8 CFU/mL). A defined volume is then injected i.p.
-
-
Treatment Regimen:
-
At a specified time post-infection (e.g., 1-4 hours), the test antibiotic (e.g., teixobactin), comparator drug (e.g., vancomycin), or vehicle control is administered.
-
The route of administration (e.g., intravenous (i.v.), subcutaneous (s.c.), or intraperitoneal (i.p.)), dose, and frequency are critical parameters.
-
-
Efficacy Assessment:
-
Survival: Animals are monitored for a defined period (e.g., 48 hours to 7 days), and survival rates are recorded. The Protective Dose 50 (PD50) or Effective Dose 50 (ED50) can be calculated.
-
Bacterial Load: At a predetermined endpoint, blood, peritoneal fluid, and/or organs (e.g., spleen, liver) are aseptically collected. Tissues are homogenized, and serial dilutions are plated on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per mL or gram of tissue.
-
Neutropenic Murine Thigh Infection Model
This model is used to evaluate antibiotic efficacy in the context of immunosuppression, mimicking infections in neutropenic patients.
-
Animal Model and Neutropenia Induction:
-
Mice (e.g., ICR/Swiss) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
A defined inoculum of the test bacterium (e.g., MRSA, ~1 x 10^6 CFU) in a small volume (e.g., 0.1 mL) is injected intramuscularly into the thigh.
-
-
Treatment:
-
Treatment with the test and comparator antibiotics is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens can vary from single doses to multiple doses over 24 hours.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours post-initiation of therapy), mice are euthanized.
-
The infected thigh muscle is aseptically excised, weighed, and homogenized in a known volume of sterile saline or PBS.
-
Serial dilutions of the homogenate are plated on appropriate agar to determine the CFU per gram of thigh tissue. The reduction in bacterial load compared to the control group is the primary measure of efficacy.
-
Biosynthesis of this compound
The unique cyclic guanidinium (B1211019) structure of this compound is synthesized from L-arginine through a multi-enzyme pathway. Understanding this pathway is crucial for potential biosynthetic engineering efforts to create novel peptide antibiotics.
Conclusion
This compound-containing peptides, particularly teixobactin, demonstrate potent in vivo efficacy against a range of Gram-positive pathogens, including drug-resistant strains. The available data suggests that teixobactin has a favorable efficacy profile compared to vancomycin in certain infection models. The unique mechanism of action, targeting the conserved Lipid II precursor, makes these peptides promising candidates for further development in the fight against antimicrobial resistance. However, more direct, head-to-head in vivo comparative studies with a broader range of antibiotics, including daptomycin, are needed to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a framework for conducting such crucial preclinical evaluations.
References
- 1. Teixobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing key elements of teixobactin–lipid II interactions in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Enduracididine: A Procedural Guide
Enduracididine: Key Chemical Data
To ensure proper handling and disposal, it is crucial to be aware of the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 21209-39-2 | [1][2][3] |
| Chemical Formula | C6H12N4O2 | [1] |
| Molar Mass | 172.188 g·mol−1 | [1] |
| Structure | Cyclic analogue of arginine | [1][4][5] |
| Natural Occurrence | Component of peptide antibiotics such as enramycin (B576705) and teixobactin | [1][4][5] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[6][8]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6][8]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed in accordance with federal, state, and local environmental regulations for chemical waste.[8]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[9]
-
-
Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[9]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound powder or contaminated materials (e.g., weighing paper, gloves) into the designated waste container. Avoid generating dust.[8]
-
Liquid Waste: For solutions containing this compound, pour the waste into a designated liquid waste container. The first rinse of any glassware that held the substance should also be collected as hazardous waste.[9]
-
-
Storage:
-
Final Disposal:
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow.
Caption: this compound Waste Management Pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12N4O2 | CID 15284838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21209-39-2 [smolecule.com]
- 4. BJOC - this compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 5. This compound, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 8. peptide.com [peptide.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. health.qld.gov.au [health.qld.gov.au]
Personal protective equipment for handling Enduracididine
Hazard Identification and Precautionary Measures
The chemical, physical, and toxicological properties of Enduracididine have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize risk.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
Review the experimental protocol and have all necessary reagents and equipment ready.
Step 2: Handling and Use
-
Wear all required PPE as specified in the table above.
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols.
-
Use appropriate tools (spatulas, weigh boats) for transferring the solid compound.
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area.
-
Properly label and store any remaining this compound in a designated, secure location.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste material must be disposed of in accordance with national and local regulations.[1]
-
Leave chemicals in their original containers when possible.[1]
-
Do not mix with other waste.[1]
-
Handle uncleaned containers as you would the product itself.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[2][3]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and clean the area.
-
For large spills, contact your institution's EHS office immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Inhalation: Move to fresh air.[1] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
